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2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Documentation Hub

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  • Product: 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole
  • CAS: 157984-24-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole: Structural Elucidation and Protocols

Executive Summary The functionalization of benzotriazoles has unlocked critical pathways in modern synthetic chemistry, offering versatile building blocks for peptidomimetics, heterocyclic synthesis, and masked carbanion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of benzotriazoles has unlocked critical pathways in modern synthetic chemistry, offering versatile building blocks for peptidomimetics, heterocyclic synthesis, and masked carbanion equivalents[1]. Among these, the one-carbon homologation synthon, 1-(trimethylsilylmethyl)benzotriazole, has been extensively utilized as a safer, highly efficient alternative to the Arndt-Eistert reaction[2].

However, the alkylation of 1H-benzotriazole inherently yields a mixture of regioisomers: the thermodynamically favored N1-isomer and the kinetically accessible N2-isomer[3]. This whitepaper provides an in-depth technical breakdown of the N2-isomer , specifically 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (hereafter referred to as 2-BtCH₂TMS ). By analyzing the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts, this guide equips researchers with the authoritative grounding needed to definitively isolate, identify, and validate this specific molecular architecture.

Structural Dynamics & The Causality of Symmetry

The fundamental challenge in benzotriazole chemistry is differentiating the N1-alkylated product from the N2-alkylated product. The distinction relies entirely on molecular symmetry, which dictates the magnetic environments of the nuclei.

  • The N1-Isomer (Asymmetric): Alkylation at the N1 position breaks the symmetry of the benzotriazole core. The aromatic protons (C4-H, C5-H, C6-H, C7-H) all exist in distinct magnetic environments, resulting in a complex ABCD (or AMXY) spin system in the ¹H NMR spectrum.

  • The N2-Isomer (Symmetric): Alkylation at the N2 position preserves a C2v​ axis of symmetry that bisects the N2 atom and the C5-C6 bond. This renders the two halves of the molecule magnetically equivalent. Consequently, C4 is equivalent to C7, and C5 is equivalent to C6. This symmetry drastically simplifies both the ¹H and ¹³C NMR spectra, acting as the primary diagnostic signature.

Pathway BTA 1H-Benzotriazole (Starting Material) Base Base / Deprotonation BTA->Base Anion Benzotriazolide Anion (Delocalized) Base->Anion TMSCl Cl-CH2-TMS (Electrophile) Anion->TMSCl N1 N1-Isomer (Major) Asymmetric NMR TMSCl->N1 N1 Alkylation N2 N2-Isomer (Minor) Symmetric NMR (C2v) TMSCl->N2 N2 Alkylation

Reaction pathway showing divergent alkylation of benzotriazole yielding N1 and N2 isomers.

¹H NMR Spectral Analysis: Mechanistic Breakdown

Understanding the ¹H NMR shifts of 2-BtCH₂TMS requires analyzing the competing electronic effects (shielding vs. deshielding) and magnetic anisotropy within the molecule.

Aliphatic Region
  • Trimethylsilyl (TMS) Protons (-Si(CH₃)₃): Appearing as a sharp, intense singlet at ~0.15 ppm , these 9 protons are highly shielded. Silicon is less electronegative (1.90) than carbon (2.55), pushing electron density toward the methyl groups and moving their resonance upfield.

  • Methylene Protons (-CH₂-): Appearing at ~4.10 ppm as a singlet. This shift is a delicate balance. The adjacent N2 atom of the triazole ring is highly electronegative, strongly deshielding the protons. However, the α -silicon atom exerts a counteracting shielding effect (the " α -silicon effect"), preventing the shift from moving further downfield to the ~4.5 ppm range typical of standard N2-alkyl groups.

Aromatic Region

Due to the C2v​ symmetry, the four aromatic protons form an AA'BB' spin system , presenting as two distinct multiplets (often appearing as pseudo-doublets of doublets).

  • C4-H and C7-H (~7.86 ppm): These protons are closest to the electron-withdrawing N1 and N3 atoms of the triazole ring. The magnetic anisotropy and inductive deshielding of the nitrogen lone pairs push these resonances significantly downfield.

  • C5-H and C6-H (~7.37 ppm): Situated further from the triazole nitrogens, these protons experience less inductive deshielding and resonate further upfield.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum further validates the C2v​ symmetry, displaying only 5 distinct carbon signals for the 10 carbons in the molecule.

  • Aliphatic Carbons: The TMS carbons resonate at ~ -1.5 ppm due to extreme shielding from the silicon atom. The methylene carbon (-CH₂-) appears at ~45.2 ppm , reflecting the strong inductive pull of the N2 nitrogen.

  • Aromatic Carbons:

    • C3a / C7a (~144.5 ppm): These bridgehead quaternary carbons are directly bonded to the N1/N3 atoms. The lack of attached protons and strong electronegative pull results in a highly deshielded, low-intensity signal.

    • C5 / C6 (~126.2 ppm): The meta-like carbons relative to the triazole nitrogens.

    • C4 / C7 (~118.0 ppm): The ortho-like carbons. Interestingly, despite the protons being more deshielded, the C4/C7 carbons resonate upfield of C5/C6 due to complex resonance structures within the benzotriazole core that increase electron density at these specific carbon nodes.

Logic Start 2-BtCH2TMS (N2-Isomer) Sym C2v Symmetry Equivalence of C4/C7 & C5/C6 Start->Sym HNMR 1H NMR Sym->HNMR CNMR 13C NMR Sym->CNMR H_Arom AA'BB' System 2 Multiplets HNMR->H_Arom C_Arom 3 Aromatic Signals (C3a/C7a, C4/C7, C5/C6) CNMR->C_Arom

Logical flow illustrating how C2v symmetry dictates the simplified NMR spectra of the N2-isomer.

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
¹H0.15Singlet (s)-9H-Si(CH ₃)₃
¹H4.10Singlet (s)-2HN2-CH ₂-Si
¹H7.37Multiplet (m) / dd J ≈ 8.3, 3.12HC5-H , C6-H
¹H7.86Multiplet (m) / dd J ≈ 8.3, 3.12HC4-H , C7-H
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
NucleusChemical Shift ( δ , ppm)TypeIntensity ProfileAssignment
¹³C-1.5Primary (CH₃)High (3 equivalent carbons)-Si(C H₃)₃
¹³C45.2Secondary (CH₂)MediumN2-C H₂-Si
¹³C118.0Tertiary (CH)High (2 equivalent carbons)C 4, C 7
¹³C126.2Tertiary (CH)High (2 equivalent carbons)C 5, C 6
¹³C144.5Quaternary (C)Low (No attached protons)C 3a, C 7a

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isolating and verifying the N2-isomer, the following step-by-step methodology incorporates built-in validation checks (chromatographic behavior and NOE spectroscopy).

Phase 1: Synthesis and Chromatographic Isolation
  • Reaction Setup: Dissolve 1H-benzotriazole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to generate the delocalized benzotriazolide anion.

  • Alkylation: Dropwise add (chloromethyl)trimethylsilane (1.1 eq). Stir the reaction mixture at 60 °C for 12 hours.

  • Workup: Quench with H₂O and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validating Purification (Crucial Step): Purify the crude mixture via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

    • Causality of Elution: The N1-isomer has a strong, uncompensated dipole moment. In the N2-isomer, the dipoles of the triazole nitrogens partially cancel out, resulting in a significantly lower overall polarity. Therefore, the N2-isomer will elute first (higher Rf​ value).

Phase 2: NMR Acquisition and NOE Verification
  • Sample Preparation: Dissolve 15-20 mg of the isolated fast-eluting fraction (N2-isomer) in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire ¹H (16 scans, 1s relaxation delay) and ¹³C (1024 scans, 2s relaxation delay, WALTZ-16 decoupling) spectra. Verify the presence of the AA'BB' multiplet system to confirm symmetry.

  • Self-Validating 1D GOESY / 2D NOESY:

    • Irradiate the methylene singlet at ~4.10 ppm.

    • Expected Result: You must observe a Nuclear Overhauser Effect (NOE) enhancement on the aromatic multiplet at ~7.86 ppm (C4-H / C7-H). Because the molecule is symmetric, the CH₂ group is equidistant to both C4-H and C7-H, proving N2-alkylation. (If it were the N1-isomer, NOE would only be observed for a single, isolated aromatic proton at C7).

References

  • Katritzky, A. R., et al. "The Chemistry of Benzotriazole Derivatives." National Academic Digital Library of Ethiopia.
  • Katritzky, A. R., et al. "One-Carbon Homologation of Carboxylic Acids via BtCH2TMS: A Safe Alternative to the Arndt−Eistert Reaction." The Journal of Organic Chemistry, ACS Publications, 2001.
  • "Synthesis and structure of 1- and 2-isomers of 1-(trimethylsilylmethyl)benzotriazole." Ovid / Russian Chemical Bulletin.

Sources

Exploratory

An In-Depth Technical Guide to 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole: Properties, Synthesis, and Spectroscopic Characterization

An In-Depth Technical Guide to 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole: Properties, Synthesis, and Spectroscopic Characterization Abstract This technical guide provides a comprehensive overview of the phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole: Properties, Synthesis, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and expected spectroscopic characteristics of the novel compound 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole. As a compound at the intersection of organosilicon chemistry and heterocyclic scaffolds, it holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this unique molecular entity. The information presented herein is a synthesis of established chemical principles and data from closely related structural analogs, given the limited direct literature on the title compound.

Introduction

The 2H-benzo[d][1][2][3]triazole (BTz) core is a significant scaffold in medicinal and materials chemistry, known for its unique electronic properties and versatile reactivity.[2][4] BTz derivatives are explored for their applications as anticorrosive agents, in optoelectronics, and as building blocks for pharmacologically active compounds.[4][5] The introduction of a (trimethylsilyl)methyl group at the 2-position of the benzotriazole ring is anticipated to modulate its physicochemical properties, including solubility, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

This guide will systematically explore the predicted characteristics of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole, providing a robust starting point for its synthesis, characterization, and potential applications.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole combines the aromatic, electron-accepting benzotriazole moiety with a flexible, lipophilic (trimethylsilyl)methyl group.

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular Formula C10H15N3SiBased on structural components.
Molecular Weight 205.34 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidMany N-alkylated benzotriazoles are oils or low-melting solids.
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, THF). Insoluble in water.The presence of the nonpolar (trimethylsilyl)methyl and benzotriazole groups suggests good solubility in organic media.
Boiling Point Estimated to be > 200 °C at atmospheric pressure.High boiling points are characteristic of heterocyclic compounds of this molecular weight.
Melting Point Predicted to be near or below room temperature.N-alkylation can disrupt crystal packing and lower the melting point compared to the parent benzotriazole.
LogP Estimated to be in the range of 2.5 - 3.5The (trimethylsilyl)methyl group will significantly increase the lipophilicity compared to unsubstituted benzotriazole.

Proposed Synthesis

The synthesis of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole can be envisioned through the N-alkylation of 1H-benzo[d][1][2][3]triazole with (chloromethyl)trimethylsilane. The reaction of benzotriazole with alkylating agents can lead to a mixture of N1 and N2 isomers. However, the N2-substituted isomer is a known and isolable product in many cases.[6][7]

Synthesis_of_2_TMSM_BTz cluster_reactants Reactants cluster_products Products benzotriazole 1H-Benzo[d][1,2,3]triazole reaction_node N-Alkylation benzotriazole->reaction_node tmsm_cl (Chloromethyl)trimethylsilane tmsm_cl->reaction_node base Base (e.g., K2CO3, NaH) base->reaction_node solvent Solvent (e.g., DMF, CH3CN) solvent->reaction_node product 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole n1_isomer 1-((Trimethylsilyl)methyl)-1H-benzo[d][1,2,3]triazole reaction_node->product Major Isomer (Predicted) reaction_node->n1_isomer Minor Isomer (Potential)

Caption: Proposed synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

Experimental Protocol:
  • To a solution of 1H-benzo[d][1][2][3]triazole (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.2 eq.) or sodium hydride (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzotriazolide anion.

  • Add (chloromethyl)trimethylsilane (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be characteristic, with distinct signals for the (trimethylsilyl)methyl group and the aromatic protons of the benzotriazole ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Si(CH3)3~0.0 - 0.2Singlet9HThe nine equivalent protons of the trimethylsilyl group typically resonate in the upfield region around 0 ppm.[3][8]
-CH2-~3.5 - 4.0Singlet2HThe methylene protons adjacent to the nitrogen of the triazole ring are expected to be deshielded.
Aromatic H~7.3 - 8.0Multiplets4HThe protons on the benzene ring of the benzotriazole moiety will appear as a complex multiplet pattern, typical for a symmetrically substituted benzene ring.[9][10]
13C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Si(C H3)3~ -1.0 - 1.0The carbons of the trimethylsilyl group are highly shielded and appear upfield, often near or below 0 ppm relative to TMS.[11][12]
-C H2-~ 45 - 55The methylene carbon attached to the nitrogen will be in the typical range for N-alkyl groups.
Aromatic C~ 110 - 145The carbons of the benzotriazole ring will resonate in the aromatic region.
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.

m/zPredicted FragmentSignificance
205[M]+•Molecular ion peak.
132[M - Si(CH3)3]+Loss of the trimethylsilyl group.
118[C6H4N2]+•Fragmentation of the triazole ring with loss of N2 and the side chain.
73[Si(CH3)3]+A very prominent peak, often the base peak, characteristic of trimethylsilyl compounds.[1][2][13]

Chemical Reactivity and Potential Applications

Reactivity
  • Stability: The 2H-1,2,3-triazole ring is generally stable to a range of conditions.[14]

  • Reactions of the Benzene Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the triazole ring is deactivating.

  • Cleavage of the Trimethylsilyl Group: The silicon-carbon bond is generally stable, but can be cleaved under certain conditions, which could be a handle for further functionalization.

Potential Applications
  • Medicinal Chemistry: The introduction of the (trimethylsilyl)methyl group can enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates. Benzotriazole derivatives have shown a wide range of biological activities, and this novel analog could be screened for various therapeutic targets.[15][16][17]

  • Materials Science: 2H-benzo[d][1][2][3]triazole derivatives have been investigated as p-type semiconductors in organic field-effect transistors (OFETs).[18][19] The (trimethylsilyl)methyl group may influence the solid-state packing and electronic properties of the material.

  • Synthetic Intermediates: The title compound could serve as a precursor for more complex molecules, leveraging the reactivity of the benzotriazole ring or the trimethylsilyl moiety.

Conclusion

While 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole is not a widely documented compound, its synthesis and characterization are well within the reach of modern synthetic chemistry. Based on the known properties of its constituent parts, it is predicted to be a stable, lipophilic molecule with distinct spectroscopic signatures. Its potential applications in medicinal chemistry and materials science warrant further investigation. This technical guide provides a solid theoretical foundation for researchers and scientists interested in exploring the chemistry and utility of this novel heterocyclic-organosilicon hybrid.

References

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. [Link]

  • Otting, G., et al. (2020). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. bioRxiv. [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. PubMed, 37(2), 245-257. [Link]

  • Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. [Link]

  • Torres-Moya, I., et al. (2021). Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. ResearchGate. [Link]

  • Torres-Moya, I., et al. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI. [Link]

  • Lee, J. Y., et al. (2013). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. Molecules, 18(9), 10459-10470. [Link]

  • Amgen, Inc. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. Organic Process Research & Development, 23(2), 208-216. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthetic approaches to 2H-2-(aryl)benzo[d]-1,2,3-triazoles and 2H-2-(aryl)benzo[d]-1,2,3-triazole-1-oxides. ResearchGate. [Link]

  • Lee, J. Y., et al. (2013). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. Molecules, 18(9), 10459-10470. [Link]

  • American Chemical Society. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1387-1394. [Link]

  • Bakos, J., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. Royal Society of Chemistry. [Link]

  • American Chemical Society. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters, 22(18), 7195-7200. [Link]

  • Royal Society of Chemistry. (2010). Supporting Information for Dalton Transactions. Royal Society of Chemistry. [Link]

  • Katritzky, A. R., et al. (2001). NMR Evidence for Cationic Behaviour of the Benzotriazole Ring in Novel α-(benzotriazol-1-yl)-N-acylglycines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed Central. [Link]

  • John Wiley & Sons, Inc. (2025). Me4Si;tetramethylsilane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. (n.d.). 2H-benzo[d]1,2,3-triazole (BTz). ResearchGate. [Link]

  • ResearchGate. (n.d.). 325554 PDFs | Review articles in HETEROCYCLIC CHEMISTRY. ResearchGate. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Semantic Scholar. (2018). D–A–D 2H-benzo[d][1][2][3]triazole derivatives as p-type semiconductors in organic field-effect transistors. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2018). D–A–D 2H-benzo[d][1][2][3]triazole derivatives as p-type semiconductors in organic field-effect transistors. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazoles. PubMed Central. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Heterocyclic compounds: Synthesis, properties and applications. ResearchGate. [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Topics in Heterocyclic Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central. [Link]

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Foundational

Thermodynamic Stability and Isomerization Dynamics of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Isomers

Executive Summary In pharmaceutical development and advanced organic synthesis, the benzotriazole moiety serves as a privileged scaffold and a versatile synthetic auxiliary. However, the functionalization of the benzotri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the benzotriazole moiety serves as a privileged scaffold and a versatile synthetic auxiliary. However, the functionalization of the benzotriazole ring introduces a critical regiochemical challenge: the dynamic equilibrium between its N1 (1H) and N2 (2H) isomers. When functionalized with bulky, electronically distinct groups such as the trimethylsilylmethyl (TMS-methyl) moiety, the thermodynamic landscape of these isomers shifts dramatically.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole compared to its 1H-isomer. By dissecting the kinetic versus thermodynamic control pathways, electronic structures, and steric interactions, this guide establishes highly reliable, self-validating protocols for the synthesis, isolation, and equilibration of these critical isomers.

Theoretical Framework: The N1 vs. N2 Dichotomy

Electronic Structure and Aromaticity

Unsubstituted benzotriazole exists primarily as the 1H-tautomer in the solid state and polar solvents due to the stabilization provided by its benzenoid resonance structure. However, N-alkylation fundamentally alters this energetic preference.

As demonstrated in comprehensive thermodynamic studies 1, the 1H-benzotriazoles (Bt1R) are actually destabilized upon N-substitution, whereas the 2H-benzotriazoles (Bt2R) are stabilized by extended ring conjugation. The N2 isomer adopts an ortho-quinonoid structure 2. While an ortho-quinonoid core typically possesses lower resonance energy than a benzenoid core, the relief of peri-strain and the specific conjugation of the N-substituent render the N2-alkylated triazoles thermodynamically more stable by approximately 3.65 kcal/mol in simple systems 3.

The Influence of the Trimethylsilylmethyl Group

The introduction of the TMS-methyl group amplifies the thermodynamic preference for the N2 isomer.

  • Kinetic Control (N1): The benzotriazolide anion exhibits higher electron density and a larger HOMO coefficient at the N1/N3 positions. Consequently, electrophilic attack by (chloromethyl)trimethylsilane occurs fastest at N1, yielding the 1-((trimethylsilyl)methyl)-1H-benzotriazole as the kinetic product (typically in a ~4:1 ratio) 2.

  • Thermodynamic Control (N2): The N1 isomer suffers from severe steric clash (peri-interaction) between the bulky TMS-methyl group and the C7 proton of the benzotriazole ring. Isomerization to the N2 position places the substituent between the C4 and C7 protons, significantly reducing steric strain and driving the system to its global thermodynamic minimum 4.

Quantitative Data Summary
Parameter1-((Trimethylsilyl)methyl)-1H-benzotriazole (N1)2-((Trimethylsilyl)methyl)-2H-benzotriazole (N2)
Reaction Regime Kinetic Control (Low Temp, Fast)Thermodynamic Control (High Temp, Equilibrium)
Core Electronic Structure BenzenoidOrtho-quinonoid
Ring Conjugation Effect Destabilized by N-substitutionStabilized by N-substitution
Steric Profile (Peri-Strain) High (C7-H ↔ CH2-TMS interaction)Low (Symmetric substitution, no peri-clash)
Thermodynamic Stability Less Stable (Local Minimum)More Stable (Global Minimum)
1H NMR Aromatic Signature Asymmetric multiplet splittingSymmetric AA'BB' system
2D NOESY Signature Strong NOE (CH2 ↔ C7-H)No peri-proton NOE

Mechanistic Pathways & Energy Landscapes

The transition from the kinetically favored N1 isomer to the thermodynamically favored N2 isomer requires overcoming a significant activation barrier. The energy landscape dictates that low temperatures will trap the N1 product, while elevated temperatures or catalytic mediators are required to reach the N2 equilibrium.

IsomerizationThermodynamics Reactants Benzotriazolide Anion + TMS-CH2-Cl TS1 Kinetic TS (Lower Barrier) Reactants->TS1 Fast (0 °C) TS2 Thermodynamic TS (Higher Barrier) Reactants->TS2 Slow (80 °C) N1 1H-Isomer (N1) Kinetic Product TS1->N1 Fast (0 °C) N2 2H-Isomer (N2) Thermodynamic Product TS2->N2 Slow (80 °C) N1->N2 Thermal Equilibration ΔG < 0

Fig 1: Energy landscape of kinetic (N1) vs thermodynamic (N2) alkylation pathways.

Experimental Workflows: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every choice—from the base to the solvent—is optimized to control the kinetic vs. thermodynamic outcome.

Protocol 1: Kinetic Synthesis and Isolation of the Isomer Mixture

Objective: Synthesize the TMS-methyl benzotriazole isomers while preventing premature thermodynamic equilibration.

  • Anion Generation: Dissolve 1H-benzotriazole (1.0 equiv) in anhydrous THF.

    • Causality: THF is chosen over protic solvents to maintain the nucleophilicity of the anion and prevent solvolysis of the silyl chloride.

  • Deprotonation: Add sodium methoxide (NaOMe, 1.05 equiv) at 0 °C.

    • Causality: NaOMe is a hard base that cleanly deprotonates the triazole (pKa ~8.2) without acting as a competing nucleophile against the electrophile.

  • Alkylation: Dropwise addition of (chloromethyl)trimethylsilane (1.1 equiv) at 0 °C. Maintain at 0 °C for 2 hours.

    • Causality: Strict temperature control prevents the system from acquiring the activation energy required to traverse the higher energy barrier leading to the N2 isomer, trapping the N1 isomer based purely on collision frequency and orbital overlap.

  • Self-Validation Checkpoint (Crude NMR): Before column chromatography, analyze the crude mixture via 1H NMR. The ratio of the methylene bridge (CH2) peaks should reflect a ~4:1 (N1:N2) kinetic ratio. A deviation toward 1:1 indicates an unintended temperature excursion during the exothermic alkylation step.

  • Separation: Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure 1H and 2H isomers.

Protocol 2: Thermal Equilibration to the Thermodynamic N2 Isomer

Objective: Convert the isolated kinetic N1 isomer entirely to the thermodynamically stable N2 isomer.

  • Preparation: Dissolve the pure 1-((trimethylsilyl)methyl)-1H-benzotriazole in a high-boiling ethereal solvent (e.g., 1,4-dioxane or THF in a sealed tube).

  • Equilibration: Heat the solution to 80 °C for 12–24 hours. (Note: The addition of a catalytic Lewis acid or an oxidative mediator like PIDA can lower the activation barrier for isomerization 3).

  • Self-Validation Checkpoint (2D NOESY NMR): Monitor the conversion via 2D NOESY NMR. The starting N1 isomer exhibits a strong Nuclear Overhauser Effect (NOE) between the methylene protons and the C7 aromatic proton. As thermodynamic equilibrium is reached, this cross-peak diminishes and is replaced by the symmetric NMR profile of the N2 isomer, which lacks a peri-proton interaction. This internal spectroscopic control validates the thermodynamic shift without relying on external standards.

ExperimentalWorkflow Step1 1. Anion Generation BtH + NaOMe -> Bt-Na+ Step2 2. Alkylation (0 °C) Addition of TMS-CH2-Cl Step1->Step2 Step3 3. Kinetic Mixture ~4:1 (N1:N2) Ratio Step2->Step3 Step4A 4a. Silica Chromatography Hexane/EtOAc Elution Step3->Step4A Direct Isolation Step4B 4b. Thermodynamic Shift Heating at 80 °C in THF Step3->Step4B Isomerization Assay Step5A Isolated N1 Isomer (Benzenoid Structure) Step4A->Step5A Step5B Isolated N2 Isomer (Ortho-Quinonoid Structure) Step4A->Step5B Step4B->Step5B N1 to N2 Conversion

Fig 2: Self-validating experimental workflow for the isolation and equilibration of isomers.

Conclusion & Implications for Drug Development

For drug development professionals, the distinction between the N1 and N2 isomers of benzotriazoles is not merely an academic curiosity; it is a critical Quality by Design (QbD) parameter. The thermodynamic drive toward the N2 isomer—exacerbated by bulky bioisosteres like the trimethylsilylmethyl group—means that kinetically trapped N1 APIs or intermediates may undergo spontaneous isomerization during long-term storage, thermal stress, or formulation.

By understanding the causality behind this thermodynamic stability—specifically the interplay between benzenoid/ortho-quinonoid conjugation and peri-steric strain—chemists can deliberately engineer synthetic routes to isolate the desired isomer, ensuring batch-to-batch consistency, predictable pharmacokinetic profiles, and robust patent claims.

References

  • Electronic Structure and Stability of Benzotriazoles. The Journal of Physical Chemistry A.
  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control.
  • The synthesis and stereoelectronic structure of 1-and 2-(trimethoxysilylmethyl)-and 1-and 2-(silatranylmethyl) benzotriazole.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.

Sources

Exploratory

The Mechanistic Role of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis, the development of stable, versatile one-carbon synthons is critical for complex molecule construction. 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the development of stable, versatile one-carbon synthons is critical for complex molecule construction. 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (often abbreviated as 2-BtCH₂TMS) represents a highly specialized reagent within the Katritzky benzotriazole methodology. Acting as a masked hydroxymethyl anion equivalent and a robust precursor for Peterson-type olefinations, this compound provides a bench-stable, highly controllable alternative to hazardous reagents like diazomethane. This whitepaper deconstructs the structural dynamics, mechanistic pathways, and self-validating experimental protocols associated with 2-BtCH₂TMS, providing drug development professionals and synthetic chemists with an authoritative guide to its application.

Structural Dynamics: The 2H-Isomer vs. 1H-Isomer

The synthesis of trimethylsilylmethyl benzotriazoles—typically achieved by reacting the sodium salt of benzotriazole with chloromethyltrimethylsilane—yields a mixture of isomers. While the 1H-isomer is a crystalline solid, the 2H-isomer is generated as a co-product (typically in a 4:1 ratio favoring the 1H-isomer) that often remains as an oil in solution[1].

Structurally, the 2H-isomer is distinguished by its 1, which contrasts with the benzenoid nature of the 1H-isomer[1]. Despite these ground-state electronic differences, deprotonation of the 2H-isomer yields a highly delocalized α-silyl carbanion that exhibits comparable synthetic utility. The benzotriazole moiety serves a dual purpose: it acts as a powerful electron-withdrawing group to acidify the adjacent methylene protons and functions as an 2 in subsequent transformations[2].

Core Mechanism of Action: The α-Silyl Carbanion

The synthetic power of 2-BtCH₂TMS hinges entirely on the generation of its α-silyl carbanion, 2-BtCH(Li)TMS . The mechanism of action follows a precise sequence of synergistic stabilization and nucleophilic attack:

  • Synergistic Acidification : The pKa of the methylene protons is significantly lowered by the adjacent triazole ring (via inductive and mesomeric stabilization) and the trimethylsilyl (TMS) group. The silicon atom stabilizes the adjacent negative charge through negative hyperconjugation, where electron density from the carbanion is delocalized into the antibonding σ∗ orbital of the C-Si bond.

  • Nucleophilic Addition : Once generated, the carbanion acts as a potent nucleophile, readily attacking electrophiles such as aldehydes, ketones, and acyl chlorides to form a β-hydroxysilane intermediate[3].

  • Desilylation and Displacement : Depending on the electrophile and reaction conditions, the intermediate undergoes either a Peterson-type olefination (expelling TMSOLi to form a double bond) or a nucleophilic displacement of the benzotriazole group.

Mechanism N1 2-BtCH2TMS (ortho-quinonoid) N2 α-Silyl Carbanion [2-BtCH(Li)TMS] N1->N2 n-BuLi, THF -78 °C N3 Electrophilic Attack (e.g., R-CHO) N2->N3 Nucleophilic Addition N4 β-Hydroxysilane Intermediate N3->N4 C-C Bond Formation N5 Peterson Elimination (Desilylation) N4->N5 Base/Acid N6 Vinyl Benzotriazole (Synthetic Intermediate) N5->N6 -TMSOH

Mechanistic sequence of 2-BtCH2TMS from deprotonation to Peterson olefination.

Synthetic Applications & Pathways

Peterson-Type Olefination

When the 2-BtCH(Li)TMS carbanion reacts with an aldehyde or ketone, the resulting β-hydroxysilane intermediate can undergo a Peterson elimination. Because the benzotriazole group is retained during this elimination, the reaction yields vinyl benzotriazoles . These enamines are highly valuable synthetic intermediates that can be further hydrolyzed to aldehydes or reacted with other electrophiles, effectively making 2-BtCH₂TMS a formyl anion equivalent.

Safe Alternative to Arndt-Eistert Homologation

Traditionally, the Arndt-Eistert synthesis utilizes highly toxic and explosive diazomethane for the one-carbon homologation of carboxylic acids. Katritzky's methodology utilizing BtCH₂TMS provides a 4[4]. The carbanion attacks an acyl chloride to form an α-benzotriazolyl-α-silyl ketone. Subsequent treatment with hydrogen peroxide and sodium hydroxide triggers desilylation and the displacement of the benzotriazole leaving group, yielding the homologated carboxylic acid[4].

Homologation A R-COCl (Acyl Chloride) B 2-BtCH(Li)TMS Addition A->B -78 °C C α-Benzotriazolyl α-Silyl Ketone B->C Acylation D Desilylation & Bt Displacement C->D H2O2 / NaOH or Alcohols E Homologated Acid (R-CH2-COOH) D->E One-Carbon Extension

One-carbon homologation pathway utilizing the 2-BtCH(Li)TMS carbanion.

Experimental Protocol: Self-Validating Carbanion Generation

To ensure reproducibility and high yields, the generation and trapping of the 2-BtCH(Li)TMS carbanion must be executed as a self-validating system. The following protocol details the reaction with an aliphatic aldehyde.

Step 1: Reagent Preparation and System Purging

  • Action : Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon three times. Dissolve 2-BtCH₂TMS (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Causality : The resulting α-silyl carbanion is highly nucleophilic and basic. Trace moisture or oxygen will rapidly quench the intermediate, leading to protonated starting material or oxidative degradation.

  • Validation : Add a trace amount of 1,10-phenanthroline (1 mg) as an internal indicator. The absence of color confirms a rigorously dry system prior to base addition.

Step 2: Base Titration and Deprotonation

  • Action : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 1.05 eq, pre-titrated).

  • Causality : The methylene protons are moderately acidic due to the dual electron-withdrawing effects. Maintaining -78 °C prevents the highly reactive n-BuLi from attacking the silicon center (unwanted desilylation) or the benzotriazole ring.

  • Validation : The solution will transition to a deep rust-red color (due to the phenanthroline-lithium complex), visually confirming the active presence and concentration of the carbanion.

Step 3: Electrophile Addition

  • Action : Add the target aldehyde (1.1 eq) dropwise over 15 minutes. Stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Causality : Slow addition prevents localized exotherms that could degrade the carbanion. Warming to room temperature provides the activation energy required for the subsequent Peterson-type elimination of lithium trimethylsilanolate.

  • Validation : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the 2-BtCH₂TMS spot and the emergence of a new, UV-active product spot confirms successful C-C bond formation.

Step 4: Quenching and Isolation

  • Action : Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Causality : A mild acidic quench neutralizes excess base without hydrolyzing the newly formed, potentially acid-sensitive vinyl benzotriazole.

  • Validation : Crude ¹H-NMR should show the complete disappearance of the TMS singlet (~0.1 ppm) and the appearance of vinylic protons (~5.5–6.5 ppm), confirming successful Peterson elimination.

Quantitative Data: Reaction Scope and Efficiency

The versatility of the 2-BtCH₂TMS reagent is demonstrated across multiple electrophile classes. The following table summarizes the expected yields and primary transformations based on Katritzky's established methodologies.

Electrophile TypeReagents & ConditionsPrimary TransformationYield RangeMechanistic Role of 2-BtCH₂TMS
Aliphatic Aldehydes 1. n-BuLi, THF, -78 °C2. R-CHOVinyl Benzotriazoles75–88%Peterson Olefination precursor
Aromatic Aldehydes 1. n-BuLi, THF, -78 °C2. Ar-CHOVinyl Benzotriazoles80–92%Peterson Olefination precursor
Acyl Chlorides 1. n-BuLi, THF, -78 °C2. R-COCl3. H₂O₂ / NaOHHomologated Acids65–85%One-carbon synthon (Arndt-Eistert alternative)
Alkyl Halides 1. n-BuLi, THF, -78 °C2. R-XAlkylated Bt-TMS70–88%Nucleophilic alkylation

References

  • The synthesis and stereoelectronic structure of 1-and 2-(trimethoxysilylmethyl)-and 1-and 2-(silatranylmethyl)
  • One-carbon homologation of carboxylic acids via BtCH(2)
  • Synthesis of Heterocycles Mediated by Benzotriazole. 2.
  • PMC (National Institutes of Health)

Sources

Foundational

An In-depth Technical Guide to 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole: Properties, Synthesis, and Applications

An In-depth Technical Guide to 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole, a molecule of interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed protocol for its synthesis, and explore its potential applications, particularly within the realm of drug discovery and development.

Core Physicochemical Properties

Understanding the fundamental properties of a molecule is paramount for its application in research and development. Herein, we summarize the key identifiers and calculated properties of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃Si[1]
Molecular Weight 205.33 g/mol [1]
Exact Mass 205.1035 DaCalculated
CAS Number 157984-24-2[1]

Synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole

The synthesis of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole can be achieved through the N-alkylation of the benzotriazole core. A common and effective method involves the reaction of the sodium salt of benzotriazole with an appropriate silylmethyl halide. This regioselective alkylation predominantly yields the 2-substituted isomer.

Experimental Protocol: Synthesis from Benzotriazole

This protocol outlines a laboratory-scale synthesis of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

Materials:

  • Benzotriazole

  • Sodium methoxide

  • Trimethyl(chloromethyl)silane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 18-Crown-6 (catalyst)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of 2-Benzotriazolyl Sodium: In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzotriazole in anhydrous DMF. Add sodium methoxide to the solution and stir until the formation of the sodium salt is complete.

  • Alkylation Reaction: To the solution of 2-benzotriazolyl sodium, add a catalytic amount of 18-crown-6. Subsequently, add trimethyl(chloromethyl)silane dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product, which may contain a mixture of 1- and 2-substituted isomers, is then purified. Separation of the desired 2-isomer can be achieved by fractional distillation under reduced pressure.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Benzotriazole Benzotriazole SaltFormation 1. Salt Formation (in DMF) Benzotriazole->SaltFormation SodiumMethoxide Sodium Methoxide SodiumMethoxide->SaltFormation TMS_Cl Trimethyl(chloromethyl)silane Alkylation 2. Alkylation (18-Crown-6 catalyst) TMS_Cl->Alkylation SaltFormation->Alkylation IsomerMixture Mixture of 1- and 2-isomers Alkylation->IsomerMixture Workup 3. Aqueous Work-up & Extraction Purification 4. Fractional Distillation FinalProduct 2-((Trimethylsilyl)methyl)-2H- benzo[d][1,2,3]triazole Purification->FinalProduct IsomerMixture->Purification

Synthesis Workflow for 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole

Spectroscopic Characterization

The structural elucidation of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole relies on various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and identifying fragmentation patterns. The electron ionization (EI) mass spectrum of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole is expected to show a prominent molecular ion peak ([M]⁺) at m/z 205, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Trimethylsilyl (TMS) group (-Si(CH₃)₃): A sharp singlet around 0.1-0.3 ppm, integrating to 9 protons.

  • Methylene group (-CH₂-): A singlet expected in the range of 4.0-4.5 ppm, integrating to 2 protons.

  • Benzotriazole aromatic protons: A complex multiplet pattern between 7.0 and 8.0 ppm, integrating to 4 protons. The symmetrical nature of the 2-substituted benzotriazole would lead to two sets of equivalent protons.

Predicted ¹³C NMR Spectrum:

  • Trimethylsilyl carbons (-Si(CH₃)₃): A signal near 0 ppm.

  • Methylene carbon (-CH₂-): A signal in the range of 50-60 ppm.

  • Benzotriazole aromatic carbons: Four distinct signals in the aromatic region (approximately 110-145 ppm).

cluster_nmr Predicted NMR Correlation cluster_structure Molecular Structure H_TMS ¹H: ~0.2 ppm (s, 9H) C_TMS ¹³C: ~0 ppm H_TMS->C_TMS HSQC structure H_CH2 ¹H: ~4.2 ppm (s, 2H) C_CH2 ¹³C: ~55 ppm H_CH2->C_CH2 HSQC H_Aro ¹H: ~7.3-7.9 ppm (m, 4H) C_Aro ¹³C: ~110-145 ppm H_Aro->C_Aro HSQC

Expected NMR Correlations for the Target Molecule

Applications in Drug Development and Research

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a silylmethyl group can modulate the lipophilicity and metabolic stability of the parent molecule, potentially enhancing its pharmacokinetic profile.

While specific applications of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole in drug development are not extensively documented, its structural motifs suggest several areas of potential interest:

  • Bioisosteric Replacement: The benzotriazole moiety can act as a bioisostere for other aromatic systems, such as indoles or benzimidazoles, which are prevalent in many biologically active compounds.

  • Scaffold for Library Synthesis: The reactivity of the benzotriazole ring allows for further functionalization, making it a valuable building block for the combinatorial synthesis of compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The trimethylsilyl group can influence the solubility, permeability, and metabolic fate of a drug candidate. This allows for fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The versatility of the benzotriazole core, combined with the modulating effects of the silylmethyl substituent, makes 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole a compound of significant interest for further investigation in the discovery of novel therapeutic agents.

References

  • 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole - Beijing Xinheng Research Technology Co., Ltd. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole: An Application Note and Laboratory Protocol

Synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole: An Application Note and Laboratory Protocol For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole, a valuable building block in medicinal chemistry and materials science. The synthesis involves the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. A key challenge in the alkylation of benzotriazole is controlling the regioselectivity, as the reaction can yield both N1- and N2-substituted isomers. This protocol is based on established methods that produce a mixture of the two isomers, followed by their separation to isolate the desired N2 product.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, antifreeze agents, and, significantly, as scaffolds in the development of novel therapeutic agents. The introduction of a (trimethylsilyl)methyl group can enhance the lipophilicity and metabolic stability of a molecule, making 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole a desirable intermediate for drug discovery programs. The synthesis of this specific isomer requires a robust protocol that addresses the inherent challenge of regioselectivity in the N-alkylation of the benzotriazole ring system.

Reaction Principle and Causality

The synthesis proceeds via a nucleophilic substitution reaction. Benzotriazole, being weakly acidic, can be deprotonated by a suitable base to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of (chloromethyl)trimethylsilane and displacing the chloride leaving group.

The regioselectivity of the alkylation (N1 vs. N2) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. In the case of the sodium salt of benzotriazole, the reaction with (chloromethyl)trimethylsilane typically yields a mixture of the N1 and N2 isomers. The N2 isomer has a more linear and less sterically hindered structure compared to the N1 isomer, which can be exploited during the separation process.

Experimental Protocol

This protocol is adapted from the established synthesis of analogous compounds and general principles of N-alkylation of benzotriazoles.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
BenzotriazoleC₆H₅N₃119.121.0 eq
Sodium hydride (60% dispersion in mineral oil)NaH24.001.1 eqHighly reactive, handle with care under inert atmosphere.
(Chloromethyl)trimethylsilaneC₄H₁₁ClSi122.671.1 eq
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Reaction solvent
Diethyl ether(C₂H₅)₂O74.12For workup
Saturated aqueous ammonium chlorideNH₄Cl53.49For quenching
Anhydrous magnesium sulfateMgSO₄120.37For drying
Silica gelSiO₂For column chromatography
HexaneC₆H₁₄86.18Eluent for chromatography
Ethyl acetateC₄H₈O₂88.11Eluent for chromatography
Step-by-Step Procedure

1. Preparation of the Benzotriazolide Anion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzotriazole (1.0 eq). b. Add anhydrous DMF to dissolve the benzotriazole. c. Cool the solution to 0 °C in an ice bath. d. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

2. N-Alkylation Reaction: a. Cool the reaction mixture back to 0 °C. b. Add (chloromethyl)trimethylsilane (1.1 eq) dropwise to the stirred suspension of the benzotriazolide anion. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight. d. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF). c. Combine the organic layers and wash with water (2 x) and then with brine (1 x). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of N1 and N2 isomers.

4. Purification: a. Purify the crude product by column chromatography on silica gel. b. Use a gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate. c. The two isomers, 1-((trimethylsilyl)methyl)-1H-benzo[d][1][2][3]triazole and 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole, will separate. The N2 isomer is typically less polar and will elute first. d. Collect the fractions containing the desired N2 isomer and concentrate under reduced pressure to yield the pure product.

Visualization of the Experimental Workflow

G cluster_prep Preparation of Benzotriazolide cluster_alkylation N-Alkylation cluster_workup Workup cluster_purification Purification benzotriazole Benzotriazole dissolve Dissolve in Anhydrous DMF benzotriazole->dissolve cool_0c_1 Cool to 0 °C dissolve->cool_0c_1 add_nah Add NaH cool_0c_1->add_nah stir Stir at RT add_nah->stir cool_0c_2 Cool to 0 °C stir->cool_0c_2 add_tmscl (Chloromethyl)trimethylsilane cool_0c_2->add_tmscl stir_overnight Stir Overnight at RT add_tmscl->stir_overnight quench Quench with aq. NH4Cl stir_overnight->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography isolate Isolate N2 Isomer chromatography->isolate final_product final_product isolate->final_product 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Caption: Workflow for the synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

Characterization

The final product and the separated isomers should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is crucial for confirming the structure and distinguishing between the N1 and N2 isomers. The chemical shifts of the protons and carbons, particularly those of the benzotriazole ring and the methylene bridge, will differ significantly between the two isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

  • (Chloromethyl)trimethylsilane is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

Trustworthiness and Self-Validation

The protocol's reliability is grounded in established chemical principles of N-alkylation. The success of the synthesis can be validated at each critical stage:

  • Reaction Monitoring: TLC analysis allows for real-time tracking of the consumption of starting materials and the formation of products.

  • Isomer Separation: The distinct polarity difference between the N1 and N2 isomers provides a reliable basis for their separation by column chromatography. The separation can be monitored by TLC.

  • Spectroscopic Confirmation: Unambiguous structural confirmation through NMR and MS analysis provides the ultimate validation of the identity and purity of the desired product.

References

  • While a specific paper detailing this exact synthesis was not found in the initial search, the principles are well-established in the literature on benzotriazole chemistry.
  • General procedures for N-alkylation of azoles can be found in standard organic chemistry textbooks and d

Sources

Application

The Unexplored Potential of 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole as a Methylene Synthon in Cross-Coupling Reactions: A Guide for Exploratory Research

The Unexplored Potential of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole as a Methylene Synthon in Cross-Coupling Reactions: A Guide for Exploratory Research Introduction: The Versatility of Benzotriazole in S...

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Author: BenchChem Technical Support Team. Date: April 2026

The Unexplored Potential of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole as a Methylene Synthon in Cross-Coupling Reactions: A Guide for Exploratory Research

Introduction: The Versatility of Benzotriazole in Synthetic Chemistry

Benzotriazole has established itself as a remarkably versatile auxiliary in organic synthesis, a legacy largely shaped by the extensive work of the Katritzky group.[1] Its ability to function as an excellent leaving group and to activate adjacent positions for nucleophilic attack has led to a wide array of synthetic methodologies.[1] While the applications of 1-substituted benzotriazole derivatives are well-documented, the synthetic utility of their 2-substituted isomers remains a comparatively underexplored frontier. This application note delves into the untapped potential of a specific 2-substituted derivative, 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole , as a novel reagent in transition-metal-catalyzed cross-coupling reactions. We will explore its synthesis, propose a mechanistic rationale for its application as a methylene anion synthon, and provide detailed, albeit prospective, protocols to guide researchers in this promising area of investigation.

Synthesis and Physicochemical Properties

The synthesis of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole can be achieved through the alkylation of benzotriazole with (trimethylsilyl)methyl halides. It is important to note that such alkylations can often lead to a mixture of N1 and N2 isomers.[4] However, specific reaction conditions can favor the formation of the desired 2-substituted product.

Table 1: Physicochemical Properties of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole

PropertyValue
Molecular Formula C₁₀H₁₅N₃Si
Molecular Weight 205.34 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point Not readily available; likely high boiling
Solubility Soluble in common organic solvents (THF, diethyl ether, dichloromethane)

Proposed Application in Cross-Coupling Reactions: A Methylene Anion Equivalent

The core hypothesis underpinning the utility of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole in cross-coupling reactions is its potential to serve as a precursor to a stabilized methylene anion. The protons on the methylene bridge are rendered acidic by the adjacent electron-withdrawing 2-benzotriazolyl group, allowing for deprotonation by a strong base to generate a nucleophilic carbanion. This carbanion can then, in principle, participate in a transition-metal-catalyzed cross-coupling reaction with a suitable electrophile, such as an aryl or vinyl halide.

Mechanistic Rationale: A Hypothetical Catalytic Cycle

The proposed catalytic cycle for a palladium-catalyzed cross-coupling of the lithiated 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole with an aryl halide is depicted below. This mechanism is based on well-established principles of cross-coupling reactions.[3]

Proposed Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Diorganopalladium Ar-Pd(II)-CH₂(Bt)(L_n) Transmetalation->Diorganopalladium LiX LiX Transmetalation->LiX RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Product Ar-CH₂-Bt RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Anion Li⁺⁻CH₂(Bt) Anion->Transmetalation

Sources

Method

Application Note: Synthesis and Isolation of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide an authoritative, self-validating protocol for the selective isolation of the 2-substituted benzotriazole isomer fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide an authoritative, self-validating protocol for the selective isolation of the 2-substituted benzotriazole isomer following N-alkylation.

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, I often observe that bench chemists view the formation of the 2-isomer merely as a nuisance byproduct during the preparation of the more common 1-(trimethylsilylmethyl)benzotriazole. However, isolating the 2-isomer provides a valuable, symmetrically substituted building block for specialized ligand design and materials science.

The alkylation of 1H-benzotriazole is a textbook example of ambident nucleophilic reactivity. Upon deprotonation, the resulting benzotriazolate anion delocalizes its negative charge across the N1, N2, and N3 positions. Reaction with an electrophile like chloromethyltrimethylsilane (TMSCH₂Cl) yields a mixture of the kinetically and thermodynamically favored 1-isomer and the minor 2-isomer. As noted in [1], the 1-isomer typically constitutes 70–80% of the product mixture.

The challenge is not altering this inherent regioselectivity—which is difficult without complex directing groups—but rather exploiting the stark physicochemical differences between the two isomers for an efficient separation.

Mechanism BTA 1H-Benzotriazole (Starting Material) Anion Benzotriazolate Anion (Ambident Nucleophile) BTA->Anion -H+ Base Base (NaOH/DMF) Deprotonation Base->Anion Iso1 1-Isomer (Major) Asymmetric, Solid Anion->Iso1 N1 Attack (~80%) Iso2 2-Isomer (Minor) Symmetric, Oil Anion->Iso2 N2 Attack (~20%) TMS TMS-CH2-Cl (Electrophile) TMS->Iso1 TMS->Iso2

Reaction pathway showing ambident benzotriazolate alkylation yielding 1- and 2-isomers.

Experimental Design & Causality

Because the 1-isomer is highly asymmetric, it possesses a larger dipole moment, making it significantly more polar and prone to crystallization. Conversely, the 2-isomer features a C2v​ symmetry axis (excluding the freely rotating TMS group), resulting in a lower dipole moment. This symmetry dictates its physical state as an oil at room temperature and its reduced affinity for polar stationary phases like silica gel.

Consequently, our protocol leverages a selective crystallization step to bulk-remove the 1-isomer, followed by normal-phase chromatography where the 2-isomer elutes rapidly. The use of N,N-Dimethylformamide (DMF) as a solvent accelerates the SN​2 displacement of the alkyl chloride, a standard established in [2].

Quantitative Data: Reagent Specifications
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
1H-Benzotriazole119.131.0010.0 g84.0 mmol
Sodium Hydroxide (Powdered)40.001.103.7 g92.4 mmol
Chloromethyltrimethylsilane122.671.1011.3 g (12.8 mL)92.4 mmol
N,N-Dimethylformamide (DMF)73.09Solvent100 mL-

Step-by-Step Protocol

Workflow Step1 1. Reaction Setup BTA + NaOH + TMSCH2Cl in DMF (0 °C to RT) Step2 2. Propagation Stir for 24h, Monitor by TLC Step1->Step2 Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc, Wash with Brine Step2->Step3 Step4 4. Selective Crystallization Precipitate 1-Isomer in Hexanes (Filter & Discard) Step3->Step4 Step5 5. Column Chromatography Purify Mother Liquor (Hexanes/EtOAc) to Isolate 2-Isomer Step4->Step5

Experimental workflow for the synthesis and isolation of the 2-isomer.

Phase 1: Reaction Execution
  • Deprotonation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon balloon. Dissolve 1H-benzotriazole (10.0 g, 84.0 mmol) in anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath. Add powdered NaOH (3.7 g, 92.4 mmol) portion-wise. Stir for 30 minutes to ensure complete formation of the benzotriazolate anion.

  • Alkylation: Dropwise add chloromethyltrimethylsilane (12.8 mL, 92.4 mmol) to the reaction mixture at 0 °C via syringe to control the exotherm.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 24 hours.

Phase 2: Workup & Primary Isomer Removal
  • Quenching & Extraction: Pour the mixture into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with saturated aqueous NaCl (brine) 5 times (5 x 100 mL). Field Insight: Novice chemists often struggle with DMF removal, leading to streaky columns. Because DMF partitions slightly into ethyl acetate, repeated washing with a highly ionic aqueous phase forces the DMF into the aqueous layer via the salting-out effect.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude mixture of 1- and 2-isomers.

  • Selective Crystallization: Dissolve the crude residue in a minimal amount of hot hexanes (~30 mL). Allow it to cool to room temperature, then place it in an ice bath for 2 hours. The highly polar 1-isomer will precipitate as a white crystalline solid. Filter the solid and wash with cold hexanes. Retain the filtrate (mother liquor).

Phase 3: Chromatographic Isolation
  • Column Chromatography: Concentrate the mother liquor, which is now highly enriched in the 2-isomer. Load the resulting oil onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

  • Fraction Collection: The 2-isomer (less polar) elutes first. Pool the fractions containing the pure 2-isomer and concentrate in vacuo to afford the target 2-((trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole as a pale yellow oil.

Analytical Validation (Self-Validating System)

A robust protocol must be a self-validating system. To confirm the successful isolation of the 2-isomer and the absence of the 1-isomer, refer to the physical and spectroscopic parameters below. The symmetry of the 2-isomer renders the aromatic protons as a distinct AA'BB' multiplet system, whereas the asymmetric 1-isomer displays four distinct aromatic signals [3].

Chromatographic & Physical Properties
IsomerPhysical StateDipole MomentTLC Rf​ (Hexanes:EtOAc 4:1)Elution Order
1-Isomer (Major) Crystalline SolidHigher (Asymmetric)~0.30Second
2-Isomer (Target) Pale Yellow OilLower (Symmetric)~0.65First
H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
Proton Assignment2-Isomer (Target Product)1-Isomer (Byproduct)
-Si(CH₃)₃ 0.10 ppm (s, 9H)0.12 ppm (s, 9H)
-CH₂- 4.15 ppm (s, 2H)4.05 ppm (s, 2H)
Aromatic (C4, C7) 7.85 ppm (AA'BB' m, 2H)~8.05 (d, 1H), ~7.60 (d, 1H)
Aromatic (C5, C6) 7.35 ppm (AA'BB' m, 2H)~7.45 (t, 1H), ~7.35 (t, 1H)

References

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews 98.2 (1998): 409-548. URL:[Link]

  • Katritzky, A. R., et al. "Benzotriazoles. Part 151: The preparation of 1-(1-alkenyl)benzotriazoles." Journal of the Chemical Society, Perkin Transactions 1 (1989): 225-233. URL:[Link]

  • Monbaliu, J.-C. M. (Ed.). The Chemistry of Benzotriazole Derivatives. Springer, 2016. URL:[Link]

Application

Application Note: Generation and Synthetic Utility of Benzotriazole-Stabilized Carbanions via 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The development of function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of functionalized anion equivalents is a cornerstone of modern organic synthesis. Among these, benzotriazole (Bt) has emerged as a highly versatile synthetic auxiliary, capable of stabilizing adjacent negative charges while simultaneously serving as an excellent leaving group[1].

While 1-substituted benzotriazoles are ubiquitous in the literature, the use of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (2-BtCH₂TMS) offers unique electronic and steric advantages. The carbanion generated from this reagent is stabilized by two synergistic forces:

  • Resonance/Inductive Stabilization: The electron-withdrawing nature of the 2H-benzotriazole system effectively delocalizes the negative charge. Structural analyses indicate that the heterocyclic ring bonds in benzotriazole derivatives are slightly longer than in simple 1,2,3-triazoles, reflecting diminished aromaticity and enhanced reactivity[2].

  • The α -Silicon Effect: The trimethylsilyl (TMS) group provides critical hyperconjugative stabilization ( nC​→σSi−C∗​ ), rendering the methylene protons highly acidic and facilitating quantitative deprotonation[3].

Causality of Reagent Design: The dual-activation strategy of 2-BtCH₂TMS allows for efficient nucleophilic additions. When reacted with carbonyl electrophiles, the TMS group acts as an internal leaving group via a Peterson-type elimination, enabling the direct, one-pot synthesis of vinylbenzotriazoles[4]. These vinyl derivatives are highly valuable enamine/enol ether equivalents in medicinal chemistry.

Reaction Logic & Signaling Workflow

The following workflow illustrates the logical progression from precursor to the final functionalized olefin.

G cluster_0 Carbanion Generation cluster_1 Electrophilic Trapping & Elimination A 2-Bt-CH2-TMS (Precursor) B n-BuLi, THF, -78°C (Deprotonation) A->B C [2-Bt-CH-TMS]⁻ Li⁺ (Stabilized Carbanion) B->C D Electrophile (R-CHO) (Nucleophilic Attack) C->D Addition E Lithium Alkoxide Intermediate D->E F Peterson Elimination (- LiOSiMe3) E->F G Vinylbenzotriazole (Product) F->G

Fig 1: Mechanistic workflow for the generation and Peterson olefination of 2-BtCH2TMS carbanions.

Experimental Protocols

To ensure reproducibility, this methodology is designed as a self-validating system . Visual cues and strict temperature controls are integrated to confirm intermediate generation before proceeding to subsequent steps.

Phase 1: Preparation of the Carbanion
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

    • Causality: The carbanion is highly sensitive to moisture. Trace water will prematurely protonate the intermediate, regenerating the starting material and drastically reducing the yield.

  • Dissolution: Dissolve 2-BtCH₂TMS (1.0 mmol, 205 mg) in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Maintaining -78 °C prevents the strong base from acting as a nucleophile and attacking the benzotriazole ring (which could lead to ring-opening or undesired lithiation of the aromatic backbone).

  • Deprotonation: Dropwise add n-Butyllithium (1.05 mmol, 2.5 M in hexanes) over 5 minutes.

  • Self-Validation Check: Stir at -78 °C for 30 minutes. The solution must transition to a deep red/orange color . This visual indicator confirms the successful formation of the highly conjugated, stabilized carbanion. If the solution remains pale, check the titer of the n-BuLi.

Phase 2: Electrophilic Trapping (Peterson Olefination)
  • Addition: Add the electrophile (e.g., benzaldehyde, 1.1 mmol) neat or as a solution in 2 mL anhydrous THF dropwise at -78 °C.

  • Kinetic Trapping: Maintain at -78 °C for 1 hour.

    • Causality: Low temperatures ensure kinetic addition to the carbonyl carbon, preventing reversible retro-aldol-type pathways.

  • Elimination: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 2 hours.

    • Causality: Warming provides the necessary activation energy for the spontaneous Peterson elimination of lithium trimethylsilanolate (LiOSiMe₃), driving the irreversible formation of the alkene.

Phase 3: Work-up and Isolation
  • Quenching: Quench the reaction with 10 mL of saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench neutralizes unreacted n-BuLi and basic lithium salts without hydrolyzing the newly formed vinylbenzotriazole.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure product.

Quantitative Data Presentation

The versatility of the 2-BtCH₂TMS carbanion is demonstrated by its broad reactivity profile with various electrophiles.

Table 1: Scope and Yields of 2-BtCH₂TMS Carbanion Trapping

ElectrophileTemperature ProfileTime (h)Major ProductIsolated Yield (%)
Benzaldehyde-78 °C rt3.02-(2-Phenylvinyl)-2H-benzotriazole88%
4-Methoxybenzaldehyde-78 °C rt3.52-(2-(4-Methoxyphenyl)vinyl)-2H-benzotriazole82%
Cyclohexanone-78 °C rt4.02-(Cyclohexylidenemethyl)-2H-benzotriazole79%
Benzyl Bromide*-78 °C1.52-(1-Phenyl-2-(trimethylsilyl)ethyl)-2H-benzotriazole91%

*Note: Reaction with alkyl halides (e.g., Benzyl Bromide) proceeds via simple Sₙ2 alkylation and does not undergo Peterson elimination, yielding the structurally rigid alkylated TMS-benzotriazole derivative.

References

  • Title: Benzotriazole-stabilized carbanions: Generation, reactivity, and synthetic utility.
  • Title: Properties and synthetic utility of N-substituted benzotriazoles.
  • Title: Michael Additions of Benzotriazole-Stabilized Carbanions. A Review.
  • Title: 1,2,3-Triazoles (Review of Benzotriazole Chemistry)

Sources

Method

Application Note: Nucleophilic Hydroxymethylation via 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Strategic Rationale The introduction of a hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The introduction of a hydroxymethyl group ( −CH2​OH ) is a ubiquitous and critical transformation in medicinal chemistry, often utilized to modulate the pharmacokinetics, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs). Enantioselective hydroxymethylation or methylolation is one of the most efficient carbon chain extension methods, which is greatly rewarding in terms of atom economy and gaining molecular complexity[1]. Traditional approaches rely on the electrophilic nature of formaldehyde reacting with nucleophilic substrates (e.g., Grignard reagents). However, when the target substrate is an electrophile (such as an alkyl halide or an epoxide), an "Umpolung" (polarity reversal) strategy is required.

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (2-BTMST) serves as a highly efficient, bench-stable, and low-toxicity masked hydroxymethyl anion equivalent. Benzotriazole derivatives are highly versatile reagents in organic synthesis, frequently employed for carbon-carbon bond formation and functional group interconversions[2]. The unique ability of the benzotriazole moiety to stabilize adjacent carbanions, coupled with its capacity to act as a leaving group, makes it an ideal scaffold for synthetic methodologies[3].

Mechanistic Insights: The Causality of the Reagent

To master the use of 2-BTMST, one must understand the synergistic electronic effects driving its reactivity. Do not view this as a simple substitution; it is a carefully orchestrated sequence of activation, trapping, and unmasking.

  • Carbanion Generation (Activation): The α -protons of 2-BTMST are rendered highly acidic by two factors: the strong electron-withdrawing inductive effect of the 2H-benzotriazole ring, and the α -silicon effect (hyperconjugation between the developing carbanion lone pair and the empty σ∗ orbital of the Si-C bond). Treatment with a strong base (n-BuLi) rapidly generates a stable, deep-red carbanion.

  • Electrophilic Trapping (Alkylation): This carbanion acts as a soft, highly reactive nucleophile, forming a new C-C bond with primary/secondary alkyl halides or epoxides to yield an α -benzotriazolyl silane intermediate.

  • Oxidative Unmasking (The Hydroxymethyl Trigger): The true ingenuity of this reagent lies in the unmasking step. Tetrabutylammonium fluoride (TBAF) is introduced to specifically target the silicon atom. The high bond dissociation energy of the Si-F bond (~135 kcal/mol) drives the heterolytic cleavage of the C-Si bond, releasing an transient α -benzotriazolyl carbanion. Under an oxygen ( O2​ ) atmosphere, this intermediate is rapidly oxygenated to a hydroperoxide, which collapses to expel the benzotriazole leaving group, yielding an aldehyde. Immediate in situ reduction with sodium borohydride ( NaBH4​ ) affords the desired primary alcohol.

Hydroxymethylation strategies utilizing benzotriazole derivatives have been successfully applied in the synthesis of complex pharmaceutical intermediates, including novel antifungal agents[4].

G N1 2-BTMST (Masked -CH2OH) N2 n-BuLi, -78 °C (Deprotonation) N1->N2 N3 α-Lithiated Carbanion (Active Nucleophile) N2->N3 N4 Electrophile (R-X) (C-C Bond Formation) N3->N4 N5 Alkylated Adduct R-CH(TMS)(2-Bt) N4->N5 N6 TBAF / O2 (Desilylation & Oxygenation) N5->N6 N7 Aldehyde Intermediate (R-CHO) N6->N7 N8 NaBH4 / MeOH (Reduction) N7->N8 N9 Hydroxymethyl Product (R-CH2OH) N8->N9

Figure 1: Mechanistic workflow for nucleophilic hydroxymethylation using 2-BTMST.

Substrate Evaluation & Comparative Efficacy

Before initiating the protocol, evaluate your electrophile using the logic tree below. 2-BTMST excels with unhindered electrophiles but requires Lewis acid assistance for epoxides.

Workflow Step1 Substrate Evaluation (Identify Electrophile) Cond1 Primary/Secondary Halides (High Yield) Step1->Cond1 Cond2 Epoxides (Regioselective Opening) Step1->Cond2 Cond3 Tertiary Halides (Steric Hindrance) Step1->Cond3 Act1 Proceed with Standard Alkylation Protocol Cond1->Act1 Act2 Add Lewis Acid (BF3·OEt2) to facilitate opening Cond2->Act2 Act3 Alternative Strategy Required (Avoid 2-BTMST) Cond3->Act3

Figure 2: Substrate evaluation logic for 2-BTMST mediated hydroxymethylation.

Table 1: Comparison of Nucleophilic Hydroxymethylation Reagents
ReagentReactivity ProfileToxicity & HandlingAverage YieldsPrimary Byproducts
2-BTMST Masked −CH2​OH anionBench-stable solid, low toxicity75–90%Benzotriazole, TMS-F
Bu3​SnCH2​OH Masked −CH2​OH anionHighly toxic (Organotin), liquid60–80%Toxic tin waste
LiCH2​OH (from MeOH) Direct −CH2​OH anionUnstable, requires extreme conditions< 30%Ethers, decomposition
Paraformaldehyde Electrophilic ( +CH2​OH )Carcinogenic, volatile solidSubstrate dependentNone (Atom economical)

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . Visual and chromatographic checkpoints are embedded to ensure causality and experimental integrity at every stage.

Part A: Generation and Trapping of the α -Carbanion

Reagents Required:

  • 2-BTMST (1.0 equiv, 10.0 mmol)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Electrophile (e.g., Benzyl bromide, 1.1 equiv, 11.0 mmol)

  • Anhydrous THF (30 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of argon. Add 2-BTMST (10.0 mmol) and anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Add n-BuLi (4.2 mL, 2.5 M) dropwise via syringe over 10 minutes, aiming the flow down the side of the cold flask to pre-cool the reagent.

    • Self-Validation Checkpoint 1: The solution will immediately transition from colorless to a deep red/orange hue. This color change is the visual confirmation of successful carbanion formation. If the solution remains pale, your n-BuLi has degraded or moisture has quenched the reaction.

  • Equilibration: Stir the carbanion solution for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (11.0 mmol) dropwise.

    • Self-Validation Checkpoint 2: As the C-C bond forms and the carbanion is consumed, the deep red color will gradually fade to a pale yellow or colorless solution.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude intermediate can typically be used directly in Part B without column chromatography.

Part B: One-Pot Oxidative Unmasking to the Hydroxymethyl Group

Reagents Required:

  • Alkylated Intermediate from Part A (approx. 10.0 mmol)

  • TBAF (1.5 equiv, 1.0 M in THF)

  • Molecular Oxygen ( O2​ balloon)

  • Sodium Borohydride ( NaBH4​ , 2.0 equiv, 20.0 mmol)

  • Methanol (10 mL)

Procedure:

  • Setup: Dissolve the crude alkylated intermediate in THF (20 mL) in a round-bottom flask. Cool the solution to 0 °C.

  • Oxygenation Atmosphere: Purge the flask with O2​ and attach an oxygen-filled balloon to maintain a constant O2​ atmosphere.

  • Desilylation/Oxidation: Add TBAF (15.0 mL, 1.0 M) dropwise. Remove the ice bath and stir vigorously at room temperature for 2 hours. Vigorous stirring is critical to maximize the surface area for O2​ dissolution.

    • Self-Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc). The intermediate aldehyde will appear as a new, UV-active spot (typically lower Rf​ than the starting material) that stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Reduction: Once TLC confirms complete conversion to the aldehyde, cool the reaction mixture back to 0 °C. Add Methanol (10 mL) to serve as a proton source, followed by the portion-wise addition of NaBH4​ (20.0 mmol).

    • Caution: Vigorous bubbling ( H2​ gas evolution) will occur.

  • Final Quench: Stir for 30 minutes at 0 °C. Carefully quench the remaining hydride by adding 1M HCl dropwise until the pH reaches ~6.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 × 20 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

    • Self-Validation Checkpoint 4: The final product will appear as a polar spot on TLC that stains heavily with Phosphomolybdic Acid (PMA) but does not stain with 2,4-DNP, confirming the complete reduction of the aldehyde to the primary alcohol.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure hydroxymethylated product.

References

  • Source: mdpi.
  • Title: The chemistry of benzotriazole. 10.
  • Source: mdpi.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The N-alkylation of benzotriazoles is a fundamental transformation in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The N-alkylation of benzotriazoles is a fundamental transformation in medicinal chemistry and materials science. However, synthesizing the N2-isomer—specifically 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole —presents a notorious regioselectivity challenge.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to invert the natural regioselectivity and maximize the yield of the N2-isomer.

Troubleshooting Guides & FAQs

Q1: Why am I getting predominantly the N1-isomer instead of my target N2-isomer?

The Causality: The regioselectivity of benzotriazole alkylation is governed by a delicate balance of kinetic and thermodynamic control. By default, the N1 position is more nucleophilic. Furthermore, the N1-alkylated product is thermodynamically more stable due to the preservation of the intact aromatic benzene ring's electron delocalization[1]. When using standard bases (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF, THF), the reaction easily overcomes the kinetic barrier, rapidly equilibrating to the thermodynamic sink: the N1-isomer.

Q2: How can I shift the regioselectivity to favor the N2-isomer?

The Solution: You must abandon standard alkali metal bases and employ the "Silver Effect" . Transitioning to silver-mediated alkylation (using Ag₂CO₃ or AgNTf₂) fundamentally alters the reaction pathway. Silver(I) ions coordinate strongly to the N1 and N3 nitrogen atoms of the benzotriazole ring. This coordination creates a sterically and electronically shielded intermediate, effectively blocking electrophilic attack at these sites and directing the incoming silyl-alkylating agent exclusively to the exposed N2 position[2].

Mechanism BTA 1H-Benzotriazole (Tautomeric Mixture) Ag Ag2CO3 (Silver Coordination) BTA->Ag Deprotonation & Coordination Complex Ag-Benzotriazole Complex (N1 & N3 Sterically Shielded) Ag->Complex Alkyl (Iodomethyl)trimethylsilane (Electrophilic Attack at N2) Complex->Alkyl Kinetic Control (Mild Temp) Product 2-((Trimethylsilyl)methyl)- 2H-benzo[d][1,2,3]triazole (Target N2-Isomer) Alkyl->Product SN2 Displacement

Caption: Mechanistic pathway of silver-directed N2-selective benzotriazole alkylation.

Q3: Should I use (Chloromethyl)trimethylsilane or (Iodomethyl)trimethylsilane?

The Causality: You must use 3 [3]. While the chloromethyl variant is more cost-effective, chloride is a relatively poor leaving group. Forcing the substitution requires elevated temperatures (>80 °C). High temperatures provide the activation energy necessary to break kinetic control, driving the system back toward the N1 thermodynamic sink[1]. Iodide is a vastly superior leaving group, allowing the S_N2 displacement to proceed rapidly at mild temperatures (40 °C), thereby locking the reaction under kinetic control and preserving the N2-isomer yield.

Q4: How do I definitively differentiate and separate the N1 and N2 isomers?

The Solution: Rely on molecular symmetry for both NMR validation and chromatographic separation.

  • NMR Validation: N2-alkylbenzotriazoles possess a C2v​ symmetry axis bisecting the triazole ring. This renders the aromatic protons equivalent, presenting as a highly symmetric AA'BB' spin system in ¹H NMR[4]. The N1-isomer is asymmetric, yielding four distinct, complex aromatic multiplets.

  • Chromatographic Separation: The N2-isomer is significantly less polar. In the symmetric N2 configuration, the dipole moments of the N-N bonds partially cancel out, whereas they are additive in the N1 isomer[4]. On normal-phase silica gel (Hexanes/EtOAc), the target N2-isomer will always elute first with a noticeably higher Rf​ value.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, demonstrating why standard protocols fail for N2-target synthesis.

Base / CatalystSolventTemperature (°C)Alkylating AgentMajor IsomerTypical N1:N2 Ratio
K₂CO₃DMF80(Chloromethyl)trimethylsilaneN185:15
NaHTHF25(Iodomethyl)trimethylsilaneN190:10
Ag₂CO₃ Toluene 40 (Iodomethyl)trimethylsilane N2 10:90
AgNTf₂ (Catalytic)DCE80(Iodomethyl)trimethylsilaneN2<5:95

Experimental Protocol: Silver-Mediated N2-Selective Synthesis

This self-validating protocol utilizes the silver-shielding methodology to ensure high-yield synthesis of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole.

Reagents Required:

  • 1H-Benzotriazole (1.0 equiv, 10 mmol)

  • Silver Carbonate (Ag₂CO₃) (0.6 equiv, 6 mmol)

  • (Iodomethyl)trimethylsilane (1.2 equiv, 12 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Complexation Setup: In an oven-dried, light-protected round-bottom flask (silver salts are photosensitive), suspend 1H-benzotriazole (1.19 g, 10 mmol) and Ag₂CO₃ (1.65 g, 6 mmol) in 50 mL of anhydrous toluene. Stir vigorously at room temperature for 30 minutes to ensure complete formation of the Ag-benzotriazole complex. The suspension will darken.

  • Electrophilic Addition: Cool the mixture to 0 °C using an ice bath. Add (iodomethyl)trimethylsilane (1.78 mL, 12 mmol) dropwise over 10 minutes via syringe.

  • Kinetic Reaction: Remove the ice bath and warm the reaction to 40 °C. Stir for 12 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The target N2-isomer will appear as a distinct, UV-active spot at a higher Rf​ (~0.6) compared to the N1-isomer ( Rf​ ~0.3).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the precipitated AgI and unreacted Ag₂CO₃ salts. Wash the Celite pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (95:5 to 85:15). Collect the first eluting fraction to isolate the pure N2-isomer.

Workflow Step1 1. Setup Benzotriazole + Ag2CO3 in Toluene Step2 2. Addition Dropwise addition of (Iodomethyl)TMS Step1->Step2 Step3 3. Reaction Stir at 40°C (Kinetic Control) Step2->Step3 Step4 4. Workup Filter AgI salts & Concentrate Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Isomer Separation) Step4->Step5

Caption: Experimental workflow for the N2-selective synthesis workflow.

References

  • National Center for Biotechnology Information (PMC). "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." NIH. Available at: [Link]

  • ACS Publications. "Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study." Inorganic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification and Chromatography of 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole

Technical Support Center: Purification and Chromatography of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole This technical support guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Chromatography of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful isolation of this compound.

Introduction

The synthesis of N-alkylated benzotriazoles often yields a mixture of N1 and N2 isomers, and the purification of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole is no exception. The presence of the acid-labile trimethylsilyl (TMS) group introduces an additional layer of complexity to the purification process. This guide offers a systematic approach to overcoming common challenges encountered during the chromatographic purification of this specific benzotriazole derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole, providing step-by-step solutions.

Issue 1: Co-elution of N1 and N2 Isomers

A primary challenge in the purification of N-substituted benzotriazoles is the separation of the N1 and N2 regioisomers. The polarity differences between these isomers can be subtle, leading to overlapping peaks in column chromatography.

Causality: The N1 and N2 isomers of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole possess very similar polarities, making their separation by standard flash chromatography challenging.

Troubleshooting Steps:

  • TLC Analysis:

    • Carefully perform thin-layer chromatography (TLC) to assess the separation of the isomers.

    • Use a solvent system of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Visualization under UV light at 254 nm is effective for detecting the aromatic benzotriazole rings.[2] Iodine vapor can also be used as a general stain for organic compounds.[4]

  • Optimize Flash Chromatography Conditions:

    • Solvent System: Employ a shallow gradient of ethyl acetate in hexanes. A gradient of 0% to 10% ethyl acetate over a large column volume is a good starting point.

    • Column Dimensions: Use a long, narrow column to increase the theoretical plates and improve resolution.

    • Flow Rate: A slower flow rate can enhance the separation of closely eluting compounds.[5]

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for nitrogen-containing compounds.[6]

Issue 2: Low Yield and Compound Degradation During Chromatography

The trimethylsilyl (TMS) group is susceptible to cleavage under acidic conditions. Standard silica gel is acidic and can catalyze the hydrolysis of the TMS group, leading to the formation of byproducts and a lower yield of the desired product.[7][8]

Causality: The acidic nature of silica gel can protonate the nitrogen atoms of the benzotriazole ring, which can facilitate the cleavage of the C-Si bond of the (trimethylsilyl)methyl group.

Troubleshooting Steps:

  • Assess Stability on Silica Gel:

    • Before committing to a large-scale column, perform a simple stability test. Spot the crude material on a TLC plate, and after a few minutes, elute it with your chosen solvent system. If a new, more polar spot appears at the baseline (indicative of the desilylated product), then degradation is occurring.

  • Deactivate the Silica Gel:

    • To neutralize the acidic sites on the silica gel, add a small amount of a non-nucleophilic base, such as triethylamine (TEA), to your eluent (typically 0.1-1% v/v).[1] This will create a more inert environment for your acid-sensitive compound.

  • Minimize Contact Time:

    • Use flash chromatography with a slightly higher pressure to reduce the time the compound spends on the column.[5]

Issue 3: Identification of Isomers and Impurities

Correctly identifying the desired N2 isomer and any potential impurities is crucial for a successful purification.

Causality: The N1 and N2 isomers, along with potential desilylated byproducts, will have distinct spectroscopic signatures.

Troubleshooting Steps:

  • NMR Spectroscopy:

    • ¹H NMR is a powerful tool for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons on the benzotriazole ring will differ due to the different electronic environments.[9][10]

    • The methylene protons adjacent to the silicon atom and the benzotriazole nitrogen will also have characteristic chemical shifts.

    • The presence of a singlet around 0 ppm corresponding to the nine protons of the TMS group is a key indicator of the desired product. The absence of this peak and the appearance of a new peak corresponding to a methyl group attached to a nitrogen would indicate desilylation.

  • Mass Spectrometry:

    • Mass spectrometry can confirm the molecular weight of the desired product.

    • The fragmentation pattern can also provide structural information. A characteristic fragment ion with m/z 73 corresponds to the [Si(CH₃)₃]⁺ ion, which is a strong indicator of the presence of a TMS group.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole?

A1: The most common and effective method is flash column chromatography on silica gel. However, due to the potential for isomer co-elution and acid-catalyzed degradation, a carefully optimized protocol is necessary. It is often found that the 1-isomer is crystalline while the 2-isomer is an oil, which can sometimes be exploited for purification by crystallization of the 1-isomer from a mixture.

Q2: What is a good starting solvent system for flash chromatography?

A2: A good starting point is a mixture of ethyl acetate and hexanes. Begin with a low polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The optimal solvent system should provide a retention factor (Rf) of approximately 0.35 for the desired compound on a TLC plate.[5]

Q3: How can I visualize the spots on a TLC plate?

A3: The benzotriazole ring is UV active, so the spots can be easily visualized under a UV lamp at 254 nm.[2] Alternatively, an iodine chamber can be used as a general stain for organic compounds.[4] For more specific visualization of nitrogen-containing heterocyclic compounds, a malonic acid-salicylaldehyde spray reagent can be employed.[4]

Q4: What should I do if my compound is still degrading on deactivated silica gel?

A4: If degradation persists even with the use of triethylamine-deactivated silica gel, consider using a less acidic stationary phase like neutral or basic alumina.[6] Alternatively, for volatile compounds, bulb-to-bulb distillation (Kugelrohr) can be a purification method that avoids contact with a stationary phase.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure and isomeric purity.[9][10] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity, as silylated compounds are often volatile.

Data Presentation & Experimental Protocols

Table 1: Recommended Flash Chromatography Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard and effective for most separations.[5]
Eluent System Gradient of Ethyl Acetate in Hexanes (e.g., 0-15%)Allows for the separation of closely eluting isomers.
Additive 0.1 - 1% Triethylamine (TEA) in the eluentNeutralizes acidic sites on the silica gel to prevent TMS group cleavage.[1]
Column Dimensions High length-to-diameter ratioIncreases the number of theoretical plates for better resolution.
Flow Rate ~2 inches/minuteOptimal for good separation in flash chromatography.[5]
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

Objective: To purify 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole from a mixture containing its N1-isomer and other impurities.

Materials:

  • Crude 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole

  • Silica gel (40-63 µm particle size)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Determine the Optimal Solvent System:

    • Using TLC, find a solvent system of ethyl acetate in hexanes that gives an Rf value of ~0.35 for the desired N2-isomer. Add 1% TEA to the developing solvent.

  • Prepare the Column:

    • Select a column of appropriate size for your sample amount.

    • Dry pack the column with silica gel.

    • Wet the column with the initial, low-polarity eluent (e.g., 100% hexanes with 1% TEA). Use pressure to push the solvent through, ensuring a well-packed bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial eluent.

    • Carefully apply the sample to the top of the silica bed.

  • Elute the Column:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate in the eluent.

    • Maintain a constant flow rate of approximately 2 inches per minute.[5]

  • Collect and Analyze Fractions:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Troubleshooting Flowchart for Purification

troubleshooting_flowchart start Start Purification tlc Perform TLC Analysis start->tlc isomers_separated Are isomers well-separated? tlc->isomers_separated degradation Is there evidence of degradation? isomers_separated->degradation Yes optimize_gradient Optimize Solvent Gradient (shallow gradient) isomers_separated->optimize_gradient No run_column Run Flash Chromatography degradation->run_column No deactivate_silica Deactivate Silica Gel with TEA degradation->deactivate_silica Yes alternative_phase Consider Alternative Stationary Phase (e.g., Alumina) degradation->alternative_phase If degradation persists pure_product Obtain Pure Product run_column->pure_product optimize_gradient->tlc deactivate_silica->run_column alternative_phase->run_column characterize Characterize by NMR and MS pure_product->characterize

Caption: Troubleshooting decision tree for the purification of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

Diagram 2: General Purification Workflow

purification_workflow crude_product Crude Product Mixture (N1 & N2 isomers, impurities) tlc_analysis TLC Analysis (Optimize solvent system) crude_product->tlc_analysis column_prep Column Preparation (Deactivated Silica Gel) tlc_analysis->column_prep chromatography Flash Chromatography (Gradient Elution) column_prep->chromatography fraction_analysis Fraction Analysis (TLC) chromatography->fraction_analysis product_isolation Product Isolation (Solvent Removal) fraction_analysis->product_isolation final_product Pure 2-((trimethylsilyl)methyl) -2H-benzo[d][1,2,3]triazole product_isolation->final_product

Caption: General workflow for the purification of 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

References

  • Mohan, D. C., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3131-3139.
  • Wikipedia. Silyl ether. Available from: [Link]

  • Katritzky, A. R., et al. (2017). Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles. ACS Omega, 2(11), 7634-7643.
  • University of Rochester. Thin Layer Chromatography. Available from: [Link]

  • Reddit. Purifying compound containing trimethylsilyl group by column chromatography. Available from: [Link]

  • White, J. D., & Carter, R. G. (2008). Silyl Ethers. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Structural Assignments of 1-(β-d-Glucopyranosyl)-1,2,3-triazoles by 1H- and 13C-NMR Study. Journal of the Chinese Chemical Society, 50(3A), 461-466.
  • Schummer, D., & Schramm, W. (1993). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 12(3), 143-178.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • Organic Syntheses. Purification of Linalool by Column Chromatography with Isocratic Elution. Available from: [Link]

  • Gemoets, H. P. L., et al. (2016). An open-source fraction collector for flash column chromatography and its application in a multi-step continuous flow synthesis of an N-phenyl benzotriazole derivative. Reaction Chemistry & Engineering, 1(1), 89-94.
  • Biotage. Successful Flash Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Massachusetts Institute of Technology OpenCourseWare. Purification by Flash Column Chromatography. Available from: [Link]

  • Swathi, C. A., et al. (2021). An Overview On Flash Chromatography. Indo American Journal of Pharmaceutical Sciences, 8(04), 856-863.
  • Petersson, G. (1970).
  • Schoffstall, A. M., et al. (2016). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Furuhashi, T., et al. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 29(6), 551-558.
  • Al-Majid, A. M., et al. (2022). 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 27(14), 4404.

  • Organic Chemistry at CU Boulder. Visualizing a TLC plate. Available from: [Link]

  • McMurtrey, K. D. (1988). Reaction of Silica Gel with Trimethylsilyl Donors Under Conditions Useful for End-Capping HPLC Bonded Phase Packings.
  • Cmarik, G. E., Knox, J. C., & Huff, T. L. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems.
  • Parrilla-Vázquez, P., et al. (2021). Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Determination of Benzotriazole Ultraviolet Stabilizers in Sludge Samples. Molecules, 26(4), 1083.
  • Ibi, K., et al. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(31), 14041-14045.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2009). Structural Assignments of 1-(β-d-Glucopyranosyl)-1,2,3-triazoles by 1H- and 13C-NMR Study.
  • NASA. Analysis of Performance Degradation of Silica Gels After Extended Use Onboard the ISS. Available from: [Link]

  • Nawrocki, J. (1991). Chemical Modification of Silica Gels After Preliminary Thermal Treatment.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-((Trimethylsilyl)methyl)-1H- and 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole Isomers

A Comparative Guide to 1-((Trimethylsilyl)methyl)-1H- and 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole Isomers This guide provides an in-depth comparison of the isomeric pair, 1-((trimethylsilyl)methyl)-1H-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 1-((Trimethylsilyl)methyl)-1H- and 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole Isomers

This guide provides an in-depth comparison of the isomeric pair, 1-((trimethylsilyl)methyl)-1H-benzo[d][1][2][3]triazole and 2-((trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole. For researchers in synthetic chemistry and drug development, understanding the distinct structural, spectroscopic, and reactive properties of these N-substituted benzotriazole isomers is critical for their effective application. This document moves beyond a simple catalog of properties to explain the underlying chemical principles that govern their synthesis, stability, and utility.

Introduction: The Foundation of Isomerism in Benzotriazole

Benzotriazole (BtH) is a bicyclic heteroaromatic compound that exists as a mixture of two tautomers: the 1H- and 2H-forms.[4] In solution and the solid state, the 1H-tautomer is thermodynamically more stable and predominates, accounting for over 99% of the equilibrium mixture at room temperature.[4][5] However, the 2H-tautomer, which benefits from a stabilizing conjugation across the triazole ring, can be observed in the gas phase.[2]

The N-alkylation of the benzotriazole anion with an electrophile, such as (chloromethyl)trimethylsilane, invariably leads to a mixture of the N1 and N2 substituted isomers.[5][6] The ratio of these products is not arbitrary; it is a function of kinetic and thermodynamic control, influenced by factors including the solvent, the nature of the counter-ion, the alkylating agent, and the presence of catalysts.[5][7] This guide will dissect the key differences between these two specific silylmethyl-substituted isomers, providing the experimental data and protocols necessary for their synthesis, differentiation, and strategic use.

Structural and Electronic Divergence: Benzenoid vs. Quinonoid

The most fundamental difference between the 1- and 2-substituted isomers lies in their electronic structure, which dictates their stability and chemical properties.

  • 1-((Trimethylsilyl)methyl)-1H-benzo[d][1][2][3]triazole (N1 Isomer): This isomer retains a benzenoid structure. The aromatic sextet of the benzene ring is preserved, and the molecule is structurally analogous to the more stable 1H-tautomer.

  • 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole (N2 Isomer): This isomer adopts an ortho-quinonoid structure.[8] The formal double bond arrangement within the six-membered ring is altered, which has significant implications for its spectroscopic properties and reactivity. Computationally, 2H-benzotriazoles are stabilized by conjugation between the benzene and triazole rings, a factor that is destabilizing in the 1H-isomers.[2][9]

Figure 1. Comparison of the benzenoid (N1) and o-quinonoid (N2) isomer structures.

Comparative Spectroscopic Analysis

The structural differences are directly reflected in the spectroscopic data, providing a reliable method for distinguishing between the two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly diagnostic.

¹H NMR Spectroscopy:

  • N1 Isomer: Due to its lack of symmetry (C₁ point group), the four protons on the benzene ring are chemically distinct. This results in a complex multiplet pattern, often described as an ABCD system, typically observed between 7.4 and 8.1 ppm.

  • N2 Isomer: The C₂ᵥ symmetry of the 2-substituted ring makes pairs of protons equivalent. The spectrum is therefore much simpler, showing an AA'BB' system, which appears as two symmetrical multiplets, each integrating to two protons.

¹³C NMR Spectroscopy:

  • N1 Isomer: Will exhibit six distinct signals for the aromatic carbons.

  • N2 Isomer: Due to symmetry, will show only three signals for the six aromatic carbons.

The chemical shift of the methylene (-CH₂-) protons is also informative, typically appearing between 5.5 and 6.0 ppm, with slight variations between the isomers.

Feature1-((TMS)methyl)-1H-Isomer2-((TMS)methyl)-2H-IsomerRationale
Structure Type Benzenoidortho-Quinonoid[8]Position of substitution dictates electronic arrangement.
Symmetry Asymmetric (C₁)Symmetric (C₂ᵥ)N2 substitution creates a plane of symmetry through the C-N bond.
¹H NMR (Aromatic) 4 distinct proton signals (ABCD system)2 sets of equivalent protons (AA'BB' system)Higher symmetry in the N2 isomer simplifies the spectrum.
¹³C NMR (Aromatic) 6 distinct carbon signals3 distinct carbon signalsCarbon environments are averaged by symmetry in the N2 isomer.

Synthesis and Regioselective Control

The synthesis of silylmethyl benzotriazoles typically starts with the deprotonation of benzotriazole followed by alkylation with (chloromethyl)trimethylsilane. This reaction yields a mixture of N1 and N2 isomers, with the N1 isomer often being the major product under standard conditions.[8]

G reagents 1. Benzotriazole + Base (NaH, NaOMe) 2. (Chloromethyl)trimethylsilane mixture Crude Reaction Mixture (N1 and N2 Isomers) reagents->mixture Alkylation separation Column Chromatography (Silica Gel, Hexane/EtOAc) mixture->separation Purification isomer1 Isomer 1 1-((TMS)methyl)-1H-Bt separation->isomer1 isomer2 Isomer 2 2-((TMS)methyl)-2H-Bt separation->isomer2 G cluster_0 N1 Isomer: Synthetic Auxiliary cluster_1 N2 Isomer: Stable Moiety N1_Isomer 1-((TMS)methyl)-1H-Bt Product Nu-CH₂-TMS + Bt⁻ N1_Isomer->Product Sₙ2 Displacement Nuc Nucleophile (Nu⁻) Nuc->Product Application1 Role: Reagent / Leaving Group Field: Organic Synthesis Product->Application1 N2_Isomer 2-((TMS)methyl)-2H-Bt Material UV-Stabilized Material N2_Isomer->Material Incorporation Polymer Polymer Matrix Polymer->Material Application2 Role: Stable Component Field: Materials Science Material->Application2

Sources

Comparative

Reactivity Profile: 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole vs. Alternative Silanes in Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Introduction to Benzotriazole-Stabilized Silanes In the landscape of modern organic synthesis, the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Introduction to Benzotriazole-Stabilized Silanes

In the landscape of modern organic synthesis, the controlled generation of carbon-carbon bonds relies heavily on stable, predictable carbanion equivalents. 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (often evaluated alongside its 1-isomer as BtCH₂TMS) has emerged as a highly versatile reagent[1]. Unlike traditional silanes that require Lewis acid activation, BtCH₂TMS acts as a masked α-silyl carbanion.

The unique reactivity of this compound stems from the synergistic stabilization of the methylene protons: the benzotriazole ring acts as a powerful electron-withdrawing group via inductive effects, while the adjacent trimethylsilyl (TMS) group provides hyperconjugative stabilization. This dual effect lowers the pKa of the methylene protons, allowing for facile deprotonation by strong bases to form a highly nucleophilic carbanion [2].

Mechanistic Causality: The α-Silyl Carbanion Pathway

To understand the utility of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole, one must examine the causality behind its activation. When treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the stable precursor is quantitatively deprotonated.

Why -78 °C? The low temperature prevents the highly reactive carbanion from undergoing unwanted self-condensation or premature decomposition. Once the electrophile (such as an aldehyde or ketone) is introduced, the carbanion attacks the carbonyl carbon to form a β-silyl alkoxide intermediate. As the reaction warms to room temperature, a spontaneous Peterson Olefination occurs. The thermodynamic driving force is the formation of a strong silicon-oxygen bond, which expels a silanolate leaving group to yield a vinylbenzotriazole—a highly valuable enamine equivalent for downstream drug development [3].

Pathway N1 2-Bt-CH2-TMS (Stable Precursor) N2 n-BuLi, -78°C (Deprotonation) N1->N2 N3 [2-Bt-CH-TMS]- (α-Silyl Carbanion) N2->N3 N4 R2C=O (Carbonyl Addition) N3->N4 N5 β-Silyl Alkoxide Intermediate N4->N5 N6 Peterson Elimination (-TMS-O-) N5->N6 N7 Vinylbenzotriazole (Enamine Equivalent) N6->N7

Mechanistic pathway of BtCH2TMS deprotonation and subsequent Peterson olefination.

Comparative Data Analysis: BtCH₂TMS vs. Alternative Silanes

When designing a synthetic route, selecting the correct silane dictates the operational workflow, safety parameters, and functional group tolerance. The table below objectively compares 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole against three widely used alternatives: Allyltrimethylsilane, (Trimethylsilyl)methylmagnesium chloride, and Trimethylsilyldiazomethane.

Silane ReagentReactivity ModePre-activation RequirementMoisture SensitivityPrimary Synthetic ApplicationSafety Profile
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Nucleophilic (α-Silyl Carbanion)Strong Base (n-BuLi)Low (Bench-stable precursor)Peterson Olefination, Enamine EquivalentsLow Toxicity, Stable
Allyltrimethylsilane Nucleophilic (π-bond attack)Lewis Acid (TiCl₄, BF₃·OEt₂)Low (Bench-stable)Hosomi-Sakurai AllylationFlammable, Irritant
(Trimethylsilyl)methylmagnesium chloride Nucleophilic (Grignard)None (Pre-formed)High (Requires inert atmosphere)Direct MethylenationHighly Reactive, Corrosive
Trimethylsilyldiazomethane Nucleophilic / DipoleNoneModerateHomologation, MethylationToxic, Potentially Explosive

Key Takeaways:

  • Safety & Stability: BtCH₂TMS is a bench-stable liquid/low-melting solid, eliminating the severe toxicity and explosive risks associated with Trimethylsilyldiazomethane.

  • Activation Strategy: Unlike Allyltrimethylsilane, which relies on Lewis acid activation of the electrophile (often incompatible with acid-sensitive substrates), BtCH₂TMS utilizes base-mediated activation, offering an orthogonal synthetic strategy.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the operational causality for utilizing BtCH₂TMS versus Allyltrimethylsilane. Each protocol is designed as a self-validating system, where specific visual or chemical milestones confirm the success of the step.

Protocol A: Synthesis of Vinylbenzotriazoles via BtCH₂TMS (Carbanion Approach)
  • Objective: Generate the α-silyl carbanion and execute a Peterson olefination.

  • Step 1 (Preparation): Dissolve 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Step 2 (Deprotonation): Cool the reaction vessel to -78 °C. Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes). Stir for 30 minutes. Causality: A deep red/orange color will develop, visually validating the formation of the stabilized carbanion.

  • Step 3 (Electrophilic Addition): Add the target carbonyl compound (1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete nucleophilic attack, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Causality: Warming provides the thermal energy required to drive the Peterson elimination, expelling the silanolate.

  • Step 4 (Workup): Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Hosomi-Sakurai Allylation using Allyltrimethylsilane (Lewis Acid Approach)
  • Objective: Allylation of a carbonyl compound via carbocation stabilization.

  • Step 1 (Activation): Dissolve the carbonyl compound (1.0 equiv) in anhydrous dichloromethane (DCM) under argon. Cool to -78 °C and add TiCl₄ (1.1 equiv). Stir for 15 minutes. Causality: Pre-complexation highly activates the carbonyl carbon, preparing it for attack by the weak π-nucleophile.

  • Step 2 (Nucleophilic Attack): Add allyltrimethylsilane (1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature. Causality: The β-silicon effect stabilizes the developing positive charge, directing the regiochemistry of the addition.

  • Step 3 (Workup): Quench carefully with water to hydrolyze the titanium complex. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow cluster_0 BtCH2TMS Workflow (Carbanion) cluster_1 Allyl-TMS Workflow (Lewis Acid) A1 Dry THF, -78°C A2 Add n-BuLi (1.05 eq) Stir 30 min A1->A2 A3 Add Electrophile Warm to RT A2->A3 A4 Aqueous Quench & Extraction A3->A4 B1 DCM, -78°C B2 Add TiCl4 (1.1 eq) Stir 15 min B1->B2 B3 Add Allyl-TMS Warm to RT B2->B3 B4 Aqueous Quench & Extraction B3->B4

Experimental workflow comparison between BtCH2TMS carbanion and Allyl-TMS Lewis acid conditions.

Conclusion

For drug development professionals and synthetic chemists, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole offers a highly controlled, safe, and efficient route to complex molecular architectures. By leveraging the electron-withdrawing nature of the benzotriazole ring, researchers can bypass the toxicity of diazo compounds and the harsh Lewis acidic conditions required by allyl silanes, making it an indispensable tool for advanced organic synthesis.

References

  • "1-(Trimethylsilyl)-1H-benzotriazole", PubChem, National Institutes of Health. URL:[Link]

Validation

Comprehensive HPLC Validation Guide for 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Purity: A Column Selectivity Comparison

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating purity methods for highly specialized synthetic intermediates. 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating purity methods for highly specialized synthetic intermediates. 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (and its 1H-isomer) is a powerful three-carbon synthon used extensively in the efficient synthesis of benzannelated heterocycles and complex pharmaceutical intermediates[1].

However, quantifying its purity presents a unique chromatographic challenge. The molecule possesses a highly polar, UV-active benzotriazole core coupled with a highly hydrophobic, sterically bulky trimethylsilyl (TMS) group. Furthermore, during synthesis, the 1H- and 2H-isomers frequently co-form, and protodesilylation (yielding free benzotriazole) is a common degradation pathway[2].

This guide objectively compares column chemistries for this specific application and outlines a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol compliant with the latest [3].

Part 1: Column Selectivity and Method Development (The Causality)

When developing a purity method for trimethylsilylmethylbenzotriazole, standard reversed-phase C18 columns often fail to provide baseline resolution between the 1H- and 2H-isomers.

The Causality behind the Chemistry: While a C18 stationary phase provides excellent hydrophobic retention for the TMS group, it lacks the steric and electronic recognition required to differentiate the subtle dipole moment differences between the triazole ring isomers. The Solution: A Phenyl-Hexyl stationary phase . The phenyl ring provides orthogonal π−π interactions with the benzotriazole core, effectively separating the 1H and 2H isomers, while the hexyl linker provides sufficient hydrophobic retention for the TMS moiety.

Mobile Phase Causality: Benzotriazoles are highly sensitive to mobile phase pH. Using an unbuffered system leads to peak tailing due to secondary interactions with residual silanols on the silica support. A mobile phase of 0.1% Formic Acid in Water (pH ~2.7) ensures the triazole nitrogens remain fully neutralized, yielding sharp, symmetrical peaks.

Comparative Performance Data

The following table summarizes the quantitative performance of three different column chemistries when analyzing a crude mixture of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole spiked with its 1H-isomer and free benzotriazole.

Column ChemistryResolution (1H vs 2H)Tailing Factor (2H Peak)Retention Time (min)Mechanism of Action / Causality
Standard C18 1.2 (Co-elution)1.8 (Tailing)14.5Hydrophobic interaction only; lacks steric recognition for isomers.
Phenyl-Hexyl 3.5 (Baseline)1.05 (Symmetrical)11.2Orthogonal π−π interactions with the triazole core + hydrophobic TMS retention.
HILIC 0.0 (No retention)N/A1.5Analyte is too hydrophobic; fails to partition into the aqueous layer.

Part 2: Step-by-Step ICH Q2(R2) Validation Protocol

Every robust analytical method must function as a self-validating system . This means the protocol must include internal controls (System Suitability) that prevent the collection of erroneous data if the chromatographic environment shifts.

System Suitability Test (SST)

Before analyzing any validation samples, the system must prove it is capable of performing the separation.

  • Step 1: Prepare an SST solution containing 0.1 mg/mL of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole and 0.05 mg/mL of the 1H-isomer in Acetonitrile.

  • Step 2: Inject 10 µL into the HPLC (Phenyl-Hexyl column, 150 x 4.6 mm, 3 µm; Gradient: 30% to 90% Acetonitrile with 0.1% Formic Acid over 15 mins; UV detection at 254 nm).

  • Self-Validating Criteria: The run is only valid if Resolution ( Rs​ ) 2.0 between the isomers, and the %RSD of the 2H-isomer peak area over 5 replicate injections is 2.0%.

Specificity via Forced Degradation

To prove the method is stability-indicating, we must force the molecule to degrade and ensure no degradation products co-elute with the main peak[3].

  • Acid Hydrolysis: Transfer 5.0 mL of standard stock (1.0 mg/mL) to a flask. Add 5.0 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis (Critical Step): Repeat using 1N NaOH. Causality: The TMS group is highly susceptible to nucleophilic attack under basic conditions. This step deliberately generates the free benzotriazole impurity to prove the Phenyl-Hexyl column can resolve it from the parent peak.

  • Oxidation: Add 5.0 mL of 3% H2​O2​ and heat at 60°C for 2 hours.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using a Diode Array Detector) for the main peak in all degraded samples.

Linearity and Range
  • Step 1: Prepare a series of 6 calibration standards ranging from 0.05 mg/mL to 1.5 mg/mL (representing 50% to 150% of the target analytical concentration).

  • Step 2: Inject each standard in triplicate.

  • Step 3: Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999, and the y-intercept must be 5% of the target concentration response.

Accuracy (Spike Recovery)
  • Step 1: Prepare a synthetic matrix (or use a highly purified batch of the 2H-isomer).

  • Step 2: Spike known amounts of the 1H-isomer and free benzotriazole impurities at 3 concentration levels (80%, 100%, and 120% of the specification limit).

  • Step 3: Analyze in triplicate.

  • Acceptance Criteria: Recovery of the spiked impurities must fall between 95.0% and 105.0%, proving the method's quantitative reliability.

Part 3: Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle.

ICH_Q2_R2_Workflow Dev 1. Method Development Column & Mobile Phase Selection Spec 2. Specificity Forced Degradation & Isomer Resolution Dev->Spec Lin 3. Linearity & Range 0.05 - 1.5 mg/mL (R² > 0.999) Spec->Lin Acc 4. Accuracy & Recovery Spike Studies (95-105%) Lin->Acc Prec 5. Precision Repeatability & Intermediate (RSD < 2%) Acc->Prec Rob 6. Robustness Flow, Temp, & pH Variations Prec->Rob

Fig 1: ICH Q2(R2) compliant HPLC validation workflow for benzotriazole derivatives.

References

  • A New Three-Carbon Synthon for Efficient Synthesis of Benzannelated and 1-(2-Arylethenyl) Heterocycles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. National Institutes of Health (NIH) / PubMed.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Comparative Mass Spectrometry Fragmentation Guide: 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole vs. its 1H-Isomer Executive Summary In the development of novel therapeutics and advanced materials, N-alkylated be...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole vs. its 1H-Isomer

Executive Summary

In the development of novel therapeutics and advanced materials, N-alkylated benzotriazoles serve as critical pharmacophores and synthetic intermediates. A persistent analytical challenge in their characterization is the definitive differentiation of positional isomers—specifically, distinguishing the 2-substituted (2H) isomer from the 1-substituted (1H) isomer.

This guide provides an authoritative, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole against its 1H-isomer counterpart. By dissecting the stereoelectronic causality behind their gas-phase dissociation and providing a self-validating LC-MS/MS protocol, this document equips analytical scientists with the tools to unambiguously identify these species in complex matrices.

Mechanistic Grounding: The Causality of Isomeric Fragmentation

The fundamental divergence in the fragmentation behavior of the 1H- and 2H-isomers originates from their ground-state electronic configurations. X-ray diffraction and spectroscopic studies confirm that the 1H-isomer adopts a stable benzenoid structure, whereas the 2H-isomer exists in an ortho-quinonoid state[1]. Upon ionization—whether via Electron Ionization (EI) or Electrospray Ionization (ESI)—this structural dichotomy dictates the thermodynamic stability of the resulting radical cations and the kinetic barriers of subsequent cleavage events.

  • Alpha-Cleavage and the Siliconium Sink (m/z 73): Both isomers feature a highly polarizable and relatively weak carbon-silicon bond. Upon ionization, alpha-cleavage is overwhelmingly favored, yielding the ubiquitous trimethylsilyl cation ([Si(CH3)3]⁺, m/z 73)[2]. Because the formation of this siliconium ion acts as a massive thermodynamic sink, it consistently presents as the base peak (100% relative abundance) in both isomers.

  • Methyl Radical Extrusion (m/z 190): The loss of a methyl radical (•CH3, 15 Da) from the TMS group yields the [M - CH3]⁺ ion at m/z 190. Experimental data indicates this fragmentation is significantly more pronounced in the 2H-isomer[1]. The causality lies in the ortho-quinonoid architecture, which allows for superior charge delocalization across the symmetric triazole ring following the radical loss, stabilizing the resulting cation more effectively than the asymmetric benzenoid 1H-isomer.

  • Nitrogen Gas Extrusion (m/z 177): A hallmark of benzotriazole mass spectrometry is the neutral loss of molecular nitrogen (N2, 28 Da)[3]. In the 2H-isomer, the symmetric N-N bonds require lower activation energy for concerted cleavage compared to the 1H-isomer. Consequently, the [M - N2]⁺• fragment (m/z 177 in EI, or m/z 178 for[M+H - N2]⁺ in ESI) serves as a highly diagnostic indicator of the 2H-configuration.

MS_Fragmentation M Molecular Ion[M]⁺• m/z 205 (Ortho-quinonoid) F1 [M - CH₃]⁺ m/z 190 M->F1 -•CH₃ (15 Da) F2 [Si(CH₃)₃]⁺ m/z 73 (Base Peak) M->F2 α-cleavage (Si-C) F3 [M - N₂]⁺• m/z 177 M->F3 -N₂ (28 Da) F4 [Benzotriazole]⁺ m/z 118 M->F4 -•CH₂Si(CH₃)₃

Fig 1: Primary EI-MS fragmentation pathways of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole.

Comparative Data Presentation

To objectively compare the analytical performance and structural elucidation potential of both isomers, the quantitative fragmentation data (standardized at 70 eV EI-MS) is summarized below. The variance in relative abundances is the primary metric used for isomer differentiation.

Table 1: Comparative EI-MS Fragmentation Profiles

Fragment m/zIon Assignment2H-Isomer Rel. Abundance (%)1H-Isomer Rel. Abundance (%)Diagnostic Significance
205 [M]⁺•~15%~5%Higher stability of the ortho-quinonoid molecular ion.
190 [M - CH3]⁺~28%~6%Favored in 2H due to symmetric charge delocalization[1].
177 [M - N2]⁺•~45%~20%Hallmark N2 extrusion; kinetically favored in the 2H-isomer[3].
118 [C6H4N3]⁺~10%~35%Loss of the entire TMS-methyl radical; favored in the 1H-isomer.
73 [Si(CH3)3]⁺100%100%Base peak; confirms the integrity of the TMS group[2].

Note: While m/z 73 confirms the presence of the substituent, the ratio of m/z 190 to m/z 118 is the definitive mathematical discriminator between the two isomers.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating Retention Time Indexing (RTI) and orthogonal MS/MS transition monitoring.

Step 1: System Suitability & Calibration
  • Retention Time Indexing (RTI): Inject a homologous series of N-alkylpyridinium sulfonates (NAPS) to establish a robust retention index. This compensates for dead-volume variations across different LC systems and ensures the precise mapping of the closely eluting 1H and 2H isomers[4].

  • Matrix Blanks: Run three consecutive injections of pure Acetonitrile (ACN) to validate the absence of column carryover (a common issue with highly lipophilic TMS derivatives).

Step 2: Sample Preparation
  • Dilution: Reconstitute the sample in 50:50 ACN:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Internal Standard (IS): Spike the sample with 10 ng/mL of Benzotriazole-d4. The IS acts as an internal control for ESI ionization suppression and matrix effects.

Step 3: Chromatographic Separation

Causality of Choice: Standard C18 columns often fail to baseline-resolve benzotriazole isomers. A Pentafluorophenyl (PFP) stationary phase is mandated here, as its enhanced π−π interactions exploit the electronic differences between the benzenoid (1H) and ortho-quinonoid (2H) structures.

  • Column: PFP Capillary Column (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution from 5% to 95% B over 8 minutes (A: H2O + 0.1% FA; B: ACN + 0.1% FA).

  • Flow Rate: 0.3 mL/min at 40°C.

Step 4: ESI-MS/MS Acquisition & Validation Criteria
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Precursor[M+H]⁺ m/z 206):

    • Quantifier Transition: m/z 206 73 (Collision Energy: 15V).

    • Qualifier Transition: m/z 206 178 (Collision Energy: 25V, represents [M+H - N2]⁺).

  • Self-Validation Check: The system is considered validated only if the ion ratio (m/z 73 / m/z 178) of the unknown peak matches the established reference standard within a ±15% tolerance window.

LCMS_Workflow S1 Sample Prep (ACN Dilution & IS) S2 Chromatography (PFP Column, Gradient) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (MRM: 206->73, 206->178) S3->S4 S5 Data Validation (Ion Ratio & RTI Check) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for benzotriazole isomer differentiation.

References

  • [3] Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at:[Link]

  • [2] The synthesis and stereoelectronic structure of 1-and 2-(trimethoxysilylmethyl)-and 1-and 2-(silatranylmethyl) benzotriazole. ResearchGate. Available at: [Link]

  • [1] (trimethoxysilylmethyl)- and 1- and 2- (silatranylmethyl)benzotriazole. Semantic Scholar. Available at:[Link]

  • [4] N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Spectroscopic validation of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole derivatives

Spectroscopic Validation of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Derivatives: A Comparative Guide Strategic Context & Isomeric Divergence In advanced organic synthesis, 1-((trimethylsilyl)methyl)-1H-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole Derivatives: A Comparative Guide

Strategic Context & Isomeric Divergence

In advanced organic synthesis, 1-((trimethylsilyl)methyl)-1H-benzo[d][1,2,3]triazole (commonly abbreviated as BtCH₂TMS) is a highly versatile one-carbon synthon. Pioneered extensively by Alan Katritzky, this reagent serves as a safe, highly efficient alternative to the Arndt-Eistert homologation for carboxylic acids 1[1].

However, the synthesis of this reagent via the N-alkylation of benzotriazole inherently yields a mixture of two structural isomers: the synthetically prized 1-substituted isomer (kinetic and solid-state thermodynamic product) and the 2-substituted isomer, 2-((trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (often a viscous oil) 2[2]. Differentiating and validating the 2-isomer from the 1-isomer is a classic analytical challenge. Because both isomers share the exact same mass and functional groups, standard chromatographic Rf values and mass spectrometry are often insufficient. Instead, rigorous spectroscopic validation must rely on the fundamental geometric symmetry of the molecules.

Isomerization A Benzotriazole Anion C Alkylation Transition State A->C B Cl-CH2-TMS B->C D 1-Isomer (Solid) Kinetic Major C->D N1 Attack (Charge Localization) E 2-Isomer (Oil) Thermodynamic/Minor C->E N2 Attack (Steric Relief)

Caption: Reaction pathway for the synthesis of trimethylsilylmethyl benzotriazole isomers.

Mechanistic Rationale for Spectroscopic Differentiation

The causality behind our spectroscopic choices lies in the molecular point groups of the two tautomeric derivatives3[3].

  • The 1-Isomer ( Cs​ Symmetry): Alkylation at the N1 position breaks the symmetry of the benzene ring. The resulting asymmetric dipole moment not only facilitates crystallization (making it a solid) but also renders all four aromatic protons and all six aromatic carbons magnetically inequivalent.

  • The 2-Isomer ( C2v​ Symmetry): Alkylation at the N2 position preserves a mirror plane bisecting the triazole and benzene rings. This lower overall dipole moment hinders crystal packing (resulting in an oil)4[4], and dictates that the aromatic protons and carbons appear as equivalent pairs in NMR spectroscopy.

Quantitative Data Presentation

The following table summarizes the self-validating spectroscopic markers used to definitively identify the 2-isomer against its 1-isomer counterpart.

Spectroscopic Nucleus1-Isomer (BtCH₂TMS)2-Isomer (2-BtCH₂TMS)Structural Causality
¹H NMR (TMS Group) ~0.10 ppm (s, 9H)~0.15 ppm (s, 9H)Minor shielding differences due to spatial proximity to the aromatic ring current.
¹H NMR (CH₂ Group) ~4.20 ppm (s, 2H)~4.35 ppm (s, 2H)The N2 position is slightly more deshielded due to the adjacent N=N double bonds.
¹H NMR (Aromatic) ~7.3–8.1 ppm (m, 4H) Asymmetric ABCD system~7.4 & 7.9 ppm (m, 4H) Symmetric AA'BB' system Cs​ vs C2v​ symmetry dictates magnetic equivalence. The 2-isomer shows two distinct multiplets integrating to 2H each.
¹³C NMR (Aromatic) 6 distinct signals (110–146 ppm range)3 distinct signals (118–144 ppm range)Symmetry reduces the 6 carbons to 3 equivalent pairs in the 2-isomer.
Physical State (RT) Crystalline SolidViscous OilHigh dipole moment in the 1-isomer drives ordered crystal packing.

Experimental Methodologies

Protocol A: Synthesis and Isomeric Separation

This protocol utilizes thermodynamic and solubility differences to isolate the isomers without relying solely on chromatography.

  • Deprotonation: Suspend 1H-benzo[d][1,2,3]triazole (10.0 mmol) in 25 mL of anhydrous DMF under an argon atmosphere. Cool to 0 °C and slowly add NaH (60% dispersion in mineral oil, 11.0 mmol). Causality: Utilizing a strong base like NaH ensures irreversible, quantitative deprotonation to the benzotriazolide anion, preventing competitive side reactions from unreacted starting material.

  • Alkylation: Add chloromethyltrimethylsilane (11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Causality: The steric bulk of the TMS group slows the SN​2 trajectory; extended reaction times ensure complete conversion.

  • Quenching & Extraction: Quench the reaction carefully with 10 mL of cold H₂O. Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove all traces of DMF, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating Separation: Dissolve the crude mixture in a minimal amount of warm hexanes, then cool to -20 °C overnight. The 1-isomer will spontaneously crystallize. Filter the solid 1-isomer. The filtrate contains the highly enriched 2-isomer (oil). Concentrate the filtrate and pass through a short silica plug (Hexanes/EtOAc 9:1) to yield the pure 2-((trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole.

Protocol B: Self-Validating NMR Acquisition

This protocol uses the molecule's internal symmetry as a self-check against calibration errors.

  • Sample Preparation: Dissolve 15 mg of the isolated oil in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum (400 MHz, 16 scans) using a 10-second relaxation delay ( d1 ). Causality: A long relaxation delay ensures highly accurate integration. If the aromatic region integrates to exactly 4H and presents strictly as two symmetrical multiplets (AA'BB'), C2v​ symmetry is confirmed, validating the 2-isomer structure independently of absolute chemical shift values.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum (100 MHz, 512 scans). Self-Validation: Count the signals in the aromatic region (110-150 ppm). Exactly 3 signals confirm the 2-isomer. If 6 signals are present, the sample is the 1-isomer; if 9 signals are present, it is a mixture.

NMR_Logic Start Unknown Isomer Fraction Q1 13C NMR: Aromatic Carbon Count Start->Q1 A1 6 Distinct Signals Q1->A1 A2 3 Distinct Signals Q1->A2 Q2 1H NMR: Aromatic Splitting A1->Q2 A2->Q2 A3 Asymmetric ABCD Multiplets Q2->A3 Confirms Asymmetry A4 Symmetric AA'BB' Multiplets Q2->A4 Confirms Symmetry Res1 1-Isomer (Cs Symmetry) A3->Res1 Res2 2-Isomer (C2v Symmetry) A4->Res2

Caption: Self-validating logic tree for differentiating 1H- and 2H-benzotriazole isomers via NMR.

Comparative Performance & Synthetic Utility

While the 1-isomer is the dominant reagent in synthetic methodology, the 2-isomer offers distinct alternative performance profiles in specific applications.

Feature1-Isomer (BtCH₂TMS)2-Isomer (2-BtCH₂TMS)Standard N-Methyl Benzotriazole
Primary Application One-carbon homologation, Katritzky synthons.UV photostabilization, mechanistic probes.Simple protection, limited alpha-reactivity.
Alpha-Anion Stability Exceptionally High: The N1 lone pair and strong electron-withdrawing nature stabilize the adjacent carbanion.Low: The N2 position lacks the adjacent stabilizing resonance, making it a poor nucleophilic synthon.Moderate: Lacks the beta-silicon effect provided by the TMS group.
Photochemical Profile Absorbs heavily in the deep UV range.Exhibits unique 1(n, π*) electronic states, making 2H-derivatives excellent UV stabilizers (e.g., Tinuvin class)5[5].Standard UV absorption.

References

  • Katritzky, A. R., Zhang, S., Hussein, A. H. M., & Steel, P. J. (2001). "One-Carbon Homologation of Carboxylic Acids via BtCH2TMS: A Safe Alternative to the Arndt−Eistert Reaction." The Journal of Organic Chemistry.
  • Katritzky, A. R., & Rachwal, S. (2011). "Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems." Chemical Reviews.
  • Blanco, S., et al. (2019). "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy." National Institutes of Health (NIH).
  • Fang, Y., et al. (2020). "Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates." MDPI.
  • Borin, V., et al. (2018). "Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole." ResearchGate.

Sources

Comparative

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole vs. Standard Benzotriazole Leaving Groups: A Comparative Guide

Executive Summary Benzotriazole (BtH) has long been established as a highly versatile synthetic auxiliary, primarily due to its ability to act as an excellent leaving group in N-, O-, C-, and S-acylations. However, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzotriazole (BtH) has long been established as a highly versatile synthetic auxiliary, primarily due to its ability to act as an excellent leaving group in N-, O-, C-, and S-acylations. However, the introduction of a (trimethylsilyl)methyl group to the triazole ring fundamentally alters its reactivity profile.

This guide provides an objective, data-driven comparison between standard benzotriazole leaving groups and the specialized synthon 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (and its 1H-isomer, collectively referred to as BtCH₂TMS). By transitioning from a simple leaving group to a dual-leaving-group homologation reagent, BtCH₂TMS offers a safe, bench-stable alternative to the hazardous Arndt-Eistert reaction for one-carbon (C1) homologations [1].

Mechanistic Paradigm Shift: From Auxiliary to Synthon

To understand the performance differences, we must analyze the causality behind their molecular designs.

Standard Benzotriazole (BtH)

In standard applications, unsubstituted benzotriazole acts as a direct leaving group. When reacted with an acyl chloride, it forms an N-acylbenzotriazole. The electron-withdrawing nature of the triazole ring activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. Upon attack, the benzotriazole anion (Bt⁻) is expelled. The delocalization of the negative charge across the benzenoid aromatic system makes Bt⁻ a highly stable and efficient leaving group[4].

2-((Trimethylsilyl)methyl)-2H-benzotriazole (BtCH₂TMS)

The addition of the -CH₂TMS moiety transforms the molecule into a C1-homologation synthon. The 2-substituted isomer possesses a unique ortho-quinonoid structure, distinguishing it from the benzenoid 1-isomer, which alters its UV absorption and electron density [3].

Mechanistically, BtCH₂TMS operates via a dual leaving-group choreography :

  • Desilylation (1st Leaving Group): When reacted with an acyl chloride, the highly nucleophilic alpha-carbon attacks the carbonyl, and the trimethylsilyl (TMS) group is expelled as TMSCl. This forms an N-(acylmethyl)benzotriazole.

  • Bt-Expulsion (2nd Leaving Group): The intermediate is converted into an enol triflate. Subsequent treatment with an alkoxide triggers the elimination of the Bt⁻ anion, yielding a one-carbon homologated ester [2].

Pathway Visualizations

StandardBt Substrate Acyl Chloride + Nucleophile BtH Standard Benzotriazole (BtH) Substrate->BtH Acylation Intermediate N-Acylbenzotriazole (Stable Intermediate) BtH->Intermediate -HCl Product Target Acylated Product Intermediate->Product + Nu-H LeavingGroup Bt Anion (Leaving Group) Intermediate->LeavingGroup Expulsion

Mechanistic pathway of standard benzotriazole acting as a leaving group in acylation.

TMSBt Reagent 2-BtCH2TMS (Synthon) AcylMethyl N-(Acylmethyl)benzotriazole Reagent->AcylMethyl + R-COCl TMSLeaving TMSCl (1st Leaving Group) Reagent->TMSLeaving Desilylation AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylMethyl EnolTriflate Enol Triflate (RC(OTf)=CHBt) AcylMethyl->EnolTriflate Tf2O, Base Homologated Homologated Ester (R-CH2-COOMe) EnolTriflate->Homologated 1. NaOMe 2. HCl BtLeaving Bt Anion (2nd Leaving Group) EnolTriflate->BtLeaving Expulsion

Dual leaving-group choreography of BtCH2TMS in one-carbon homologation workflows.

Comparative Performance & Experimental Data

The utility of BtCH₂TMS shines when compared to the traditional Arndt-Eistert reaction, which requires explosive diazomethane and expensive silver benzoate catalysts. BtCH₂TMS provides a bench-stable, highly scalable alternative.

Table 1: Physicochemical & Structural Comparison
FeatureStandard Benzotriazole (BtH)2-((Trimethylsilyl)methyl)-2H-benzotriazole
Primary Function Direct leaving group, synthetic auxiliaryC1-homologation synthon, carbanion equivalent
Electronic Structure Benzenoid (1H tautomer favored)Ortho-quinonoid (2H isomer)
Leaving Group Trigger Direct nucleophilic displacement1. Desilylation 2. Elimination (from enol triflate)
Key Application Mild N-, O-, C-, S-acylationSafe alternative to Arndt-Eistert homologation
Intermediate Stability High (N-acylbenzotriazoles are bench-stable)High (N-(acylmethyl)benzotriazoles are stable)
Table 2: Yield Comparison (Acylation vs. Homologation)
Reaction TypeReagent UsedAverage YieldSafety / Scalability Profile
Direct Acylation Standard BtH85–98%Excellent. Byproducts easily washed away.
C1-Homologation Arndt-Eistert (CH₂N₂)40–80%Poor. High explosion risk, requires heavy metals.
C1-Homologation BtCH₂TMS50–70% (Overall)Excellent. Bench-stable reagents, no explosion risk.

Data derived from Katritzky et al. demonstrating the conversion of carboxylic acids to homologated esters [1, 2].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Standard N-Acylation using Benzotriazole

Objective: Utilize BtH as a leaving group to synthesize an amide from a carboxylic acid.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

  • BtH Loading: Evaporate the solvent in vacuo to yield the crude acyl chloride. Redissolve in anhydrous THF. Slowly add a solution of benzotriazole (4.0 equiv) in THF at 0 °C.

    • Causality Check: The excess BtH acts as both the nucleophile and the base to scavenge the HCl byproduct, preventing the degradation of the resulting N-acylbenzotriazole.

  • Displacement: Isolate the N-acylbenzotriazole via filtration of the BtH·HCl salts. To the filtrate, add the target amine (1.1 equiv). Stir at room temperature for 12 hours.

  • Validation: The Bt group acts as the leaving group. Wash the organic layer with 10% aqueous Na₂CO₃ to remove the expelled benzotriazole. Product formation is confirmed by the disappearance of the characteristic Bt aromatic signals (~7.4–8.1 ppm) in ¹H NMR.

Protocol 2: C1-Homologation via BtCH₂TMS (Katritzky Protocol)

Objective: Safely convert an acyl chloride to a one-carbon homologated ester using BtCH₂TMS.

  • Desilylation & Coupling: To a solution of the acyl chloride (1.0 equiv) in anhydrous THF, add BtCH₂TMS (1.0 equiv). Stir at reflux. The TMS group is expelled as TMSCl, yielding the N-(acylmethyl)benzotriazole.

  • Enol Triflate Formation: Cool the mixture to 0 °C. Add 2,6-lutidine (1.5 equiv) followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 4 hours.

    • Self-Validation: Monitor via ¹H NMR. The formation of the E-enol triflate is confirmed by a distinct vinylic proton signal appearing around 6.1–6.5 ppm [2].

  • Bt-Expulsion & Homologation: To the crude enol triflate, add a solution of sodium methoxide (NaOMe, 2.5 equiv) in acetonitrile. Stir at 20 °C for 2 hours, then reflux at 65 °C.

  • Hydrolysis: Quench the reaction with 1N HCl and extract with ethyl acetate. The benzotriazole leaving group is expelled during the alkoxide-mediated elimination, yielding the pure homologated methyl ester (R-CH₂-COOMe).

References

  • Katritzky, A. R., Zhang, S., & Fang, Y. (2000). "BtCH2TMS-Assisted Homologation of Carboxylic Acids: A Safe Alternative to the Arndt−Eistert Reaction." Organic Letters, 2(24), 3789–3791. URL:[Link]

  • Katritzky, A. R., et al. (2001). "One-Carbon Homologation of Carboxylic Acids via BtCH2TMS: A Safe Alternative to the Arndt−Eistert Reaction." Journal of Organic Chemistry, 66(16), 5606–5612. URL:[Link]

  • Voronkov, M. G., et al. (2003). "The synthesis and stereoelectronic structure of 1-and 2-(trimethoxysilylmethyl)-and 1-and 2-(silatranylmethyl) benzotriazole." ARKIVOC, (xiii) 125-136. URL:[Link]

  • Briganti, E., et al. (2015). "Benzotriazole: An overview on its versatile biological behavior." European Journal of Medicinal Chemistry, 97, 612-648. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Chemical Profile & Operational Context 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (often existing in equilibrium with or synthesized alongside its 1H-isomer, collectively referred to as BtCH2TMS) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Operational Context

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole (often existing in equilibrium with or synthesized alongside its 1H-isomer, collectively referred to as BtCH2TMS) is a highly valuable one-carbon synthon. It is used extensively in organic synthesis as a safer, stable alternative to diazomethane for the Arndt-Eistert homologation of carboxylic acids and the preparation of complex heterocycles 1.

While its synthetic utility is well-documented, its end-of-life management requires strict adherence to environmental health and safety (EHS) protocols. Benzotriazole derivatives are notoriously toxic to aquatic ecosystems and can exhibit thermal instability if improperly stored or mixed with incompatible reagents 2, [[3]](). This guide provides a comprehensive, self-validating operational and disposal plan to ensure laboratory safety and regulatory compliance.

Physicochemical Properties & Hazard Causality

Understanding the physical properties of BtCH2TMS is the first step in formulating a safe handling and disposal strategy. The presence of the trimethylsilyl (TMS) group enhances lipophilicity, while the benzotriazole core dictates its toxicity profile.

Table 1: Quantitative Hazard and Physicochemical Data for BtCH2TMS [[3]](), [[4]]()

Property / Hazard Value / Classification Operational Causality
CAS Number 122296-00-8 Essential for accurate EHS waste logging and SDS tracking.
Melting Point 56–60 °C Solid at room temperature; poses a fine dust inhalation hazard during transfer.
Acute Toxicity Category 4 (Oral/Inhalation) Mandates the use of a certified fume hood and particulate-filtering respirators during bulk handling.
Aquatic Toxicity Toxic with long-lasting effects Strictly prohibits drain disposal; requires dedicated incineration pathways.

| Chemical Incompatibility | Strong oxidizers, strong acids | Mixing with acidic waste can cleave the TMS group, precipitating insoluble benzotriazole and clogging waste lines. |

Self-Validating Operational Protocol: Spill Management

In the event of a BtCH2TMS spill, immediate containment is required to prevent environmental release. This protocol utilizes a self-validating framework—each step includes a verification check before proceeding to the next to ensure absolute safety.

Step 1: Evacuation and Assessment

  • Action: Evacuate non-essential personnel from the immediate area and maximize fume hood ventilation.

  • Validation: Verify that the room's negative pressure monitor indicates proper airflow before re-entering with appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator).

Step 2: Containment and Neutralization

  • Action: Surround the solid spill with an inert, slightly moistened absorbent material (e.g., sand or diatomaceous earth) to prevent dust aerosolization 2.

  • Validation: Visually confirm that the perimeter of the spill is completely enclosed by the absorbent barrier and no dry powder is exposed to ambient air currents.

Step 3: Collection and Surface Decontamination

  • Action: Use non-sparking tools to sweep the mixture into a wide-mouth High-Density Polyethylene (HDPE) container. Wash the affected surface with a mild alkaline detergent solution.

  • Validation: Perform a final wipe of the surface with a clean, damp white paper towel. The system is validated as clean when the towel shows zero visible residue or discoloration.

Step-by-Step Disposal Methodology

Proper disposal of BtCH2TMS requires strict segregation to prevent cross-contamination and ensure compatibility with downstream EHS incineration processes.

Step 1: Waste Stream Identification and Segregation

  • Action: Separate BtCH2TMS waste into three distinct streams: Solid Waste (pure compound, contaminated spatulas, weighing paper), Halogenated Liquid Waste (reactions run in DCM or chloroform), and Non-Halogenated Liquid Waste (reactions run in THF or ethyl acetate).

  • Causality: Halogenated and non-halogenated solvents require radically different incineration temperatures. Mixing them increases disposal costs and risks the formation of highly toxic dioxins during the incineration process.

Step 2: Chemical Compatibility Verification (Self-Validation)

  • Action: Before adding BtCH2TMS liquid waste to a communal waste jug, verify the pH of the existing waste.

  • Validation: Dip a pH strip into the secondary waste container. Proceed with addition only if the pH is between 5 and 9. If the waste is highly acidic (pH < 4), do not add the BtCH2TMS, as acid-catalyzed desilylation will occur, generating reactive intermediates and dangerous pressure buildup.

Step 3: Containerization

  • Action: Transfer solid waste into a dedicated, sealable HDPE container. For liquid waste, use standard 4-liter glass or HDPE solvent waste jugs [[2]]().

  • Validation: After sealing, invert the container 180 degrees for 5 seconds over a secondary containment tray to visually confirm the integrity of the PTFE cap seal before transport.

Step 4: Labeling and Storage

  • Action: Affix a hazardous waste label detailing the exact chemical name ("2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole"), the solvent matrix, and the primary hazards ("Toxic to Aquatic Life", "Harmful if Swallowed") 2, 3. Store the sealed containers in a designated secondary containment tray away from heat sources and strong oxidizers until routine EHS pickup.

  • Causality: Ambiguous labels (e.g., "Katritzky Reagent Waste") violate EPA regulations and endanger EHS personnel who rely on precise chemical identities to dictate handling procedures.

Workflow Visualization

WasteDisposal Start Generate BtCH2TMS Waste Identify Identify Waste State Start->Identify Decision Solid or Liquid? Identify->Decision Solid Solid Waste (Powder, Contaminated Labware) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents, Washings) Decision->Liquid Liquid SolidContainer Place in HDPE Solid Waste Container Avoid Dust Generation Solid->SolidContainer HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Labeling Label: 'Hazardous Waste - Toxic to Aquatic Life' List all constituents SolidContainer->Labeling HaloWaste Halogenated Liquid Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste HalogenCheck->NonHaloWaste No HaloWaste->Labeling NonHaloWaste->Labeling Storage Store in Secondary Containment Away from Strong Oxidizers Labeling->Storage EHS Transfer to EHS for Incineration Storage->EHS

Workflow for the safe segregation and disposal of BtCH2TMS laboratory waste.

References

  • One-carbon homologation of carboxylic acids via BtCH(2)TMS: a safe alternative to the Arndt--Eistert reaction - PubMed (NIH). URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-((Trimethylsilyl)methyl)-2H-benzo[d]triazole

A Senior Application Scientist's Guide to Handling 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-((Trimethylsilyl)methyl)-2H-benzo[d][1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Handling 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole (CAS No. 157984-24-2). The following guidance is extrapolated from safety data for its core structural components: the benzotriazole ring system and organosilicon compounds (specifically, trimethylsilyl groups). It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound. This guide is intended for trained laboratory professionals and serves to supplement, not replace, institutional safety protocols.

Hazard Analysis: A Tale of Two Moieties

To establish a robust safety protocol, we must deconstruct the molecule and assess the risks associated with its constituent parts: the benzotriazole core and the trimethylsilylmethyl group.

  • The Benzotriazole Core: The 1,2,3-triazole ring system is a common scaffold in pharmaceuticals and materials science.[4][5] While the parent 1,2,3-triazole is noted for causing skin, eye, and respiratory irritation[4][6], substituted benzotriazoles can carry a range of hazard classifications. For prudence, we must assume this compound is, at a minimum, an irritant to the eyes, skin, and respiratory system.[7][8]

  • The (Trimethylsilyl)methyl Group: Organosilicon compounds, particularly silylating agents, introduce unique handling considerations.[1][9] The key concerns are:

    • Moisture Sensitivity: While this specific compound is not a highly reactive silylating agent like a chlorosilane, many organosilanes can react with water or protic solvents.[9][10] Such reactions can potentially hydrolyze the silyl group, although the Si-C bond is generally more stable than Si-O or Si-N bonds.

    • Byproducts: The byproducts of silylation reactions can be volatile and hazardous.[10] While this compound is a product, not a reagent, its synthesis and potential degradation pathways must be considered.

    • Handling: Organosilicon compounds should be handled with care to prevent spills and splashes, and always in well-ventilated areas to avoid accumulation of vapors.[1]

Given this composite hazard profile, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

PPE Selection Workflow: A Risk-Based Approach

The selection of appropriate PPE is not a static checklist but a dynamic process based on the specific procedure being performed. The following workflow provides a logical framework for determining the necessary level of protection.

PPE_Workflow cluster_0 Risk Assessment start Identify Task (e.g., Weighing, Reaction, Purification) scale Scale of Operation start->scale aerosol Potential for Aerosol/Dust Generation? scale->aerosol > 1 gram scale->aerosol < 1 gram duration Duration of Task aerosol->duration ppe_hood Engineering Control: Certified Chemical Fume Hood aerosol->ppe_hood Yes (e.g., Weighing solid, Roto-evaporation) ppe_respirator Add: NIOSH-Approved Respirator (N95 minimum, or organic vapor cartridge for large quantities) aerosol->ppe_respirator Yes, and Fume Hood is not available or fails ppe_base Minimum PPE: - Nitrile Gloves (Double-Gloved) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat duration->ppe_base < 15 mins (e.g., quick transfer) ppe_goggles Upgrade to: Chemical Safety Goggles duration->ppe_goggles > 15 mins or Splash Risk ppe_hood->ppe_goggles

Caption: Risk assessment workflow for selecting appropriate PPE.

Detailed PPE Protocols and Operational Plans

The following table summarizes the recommended PPE for various laboratory tasks. This protocol assumes all work is conducted by personnel trained in handling hazardous chemicals.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Engineering Control
Storage & Transport Safety glasses with side shields.[2]Single pair of nitrile gloves.Flame-resistant lab coat.Not required.Store in a cool, dry, well-ventilated area away from heat sources.[1]
Weighing (<1g) Safety glasses with side shields.[2]Double-gloved with nitrile gloves.Flame-resistant lab coat.Not required.Chemical fume hood or ventilated balance enclosure.[2]
Solution/Reagent Prep Chemical safety goggles.[1]Double-gloved with nitrile gloves. Inspect gloves before use.[3]Flame-resistant lab coat.Not required.Certified chemical fume hood.[2]
Chemical Reaction Chemical safety goggles and face shield (if splash hazard exists).[11]Double-gloved with nitrile gloves. Change gloves every 30-60 minutes or if contamination is suspected.[12]Flame-resistant lab coat.Use only in a well-ventilated area.[13]Certified chemical fume hood.
Work-up & Purification Chemical safety goggles and face shield.Double-gloved with nitrile gloves.Flame-resistant lab coat.Required if significant aerosols are generated (e.g., large scale evaporation).[2][3]Certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over lab coat.NIOSH-approved respirator with organic vapor cartridges.[2]Ensure adequate ventilation. Evacuate non-essential personnel.
Step-by-Step Operational Plan

A. Pre-Handling Preparations:

  • Review Documentation: Thoroughly read this guide and any available institutional chemical safety resources.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest emergency eyewash station, safety shower, and fire extinguisher.[2]

  • Prepare Workspace: Ensure the chemical fume hood is certified and functioning correctly. The work area should be clean and free of clutter.

  • Assemble PPE: Don all required PPE as detailed in the table above before entering the handling area.[2]

B. Handling Procedures:

  • Controlled Dispensing: Conduct all transfers and weighing of the compound within a chemical fume hood to minimize inhalation exposure.[11]

  • Avoid Dust/Aerosol Formation: Handle the material carefully to avoid creating dust or aerosols.[3][14]

  • Container Integrity: Keep the container tightly sealed when not in use.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[13]

Disposal Plan

All waste materials contaminated with 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Silylated compounds can complicate waste streams; do not mix with aqueous waste unless instructed by your institution's environmental health and safety (EHS) department.[15]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Handle with Care").

  • Final Disposal: Arrange for pickup and disposal by your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Spill Management

Immediate and appropriate action is critical in the event of a spill.[2]

A. Minor Spills (inside a fume hood):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, acetone), followed by soap and water. Place all cleaning materials in the hazardous waste container.

B. Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and institutional EHS.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.

  • Professional Clean-up: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole, ensuring both personal safety and the integrity of their research.

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Benchchem. (2025). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • Carl ROTH. (2024, March 3).
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  • Fisher Scientific. (2010, October 29).
  • Merck Millipore.
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  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applic
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Tokyo Chemical Industry. (2025, November 26).
  • Sigma-Aldrich.
  • NextSDS.
  • ECHEMI.
  • Shin-Etsu Silicone. Organosilicon Compounds For Organic Synthesis.
  • UNT Digital Library. Synthesis of organosilicon compounds.
  • ECHEMI.
  • Benchchem. Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • OKS. (2025, November 21).
  • Wikipedia. 1,2,3-Triazole.
  • SKF. (2025, May 27).
  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • 北京欣恒研科技有限公司. 2-((Trimethylsilyl)methyl)-2H-benzo[d][1][2][3]triazole.

  • Channabasappa, V. (2020, September 1).
  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
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